cis-4-Fluorocyclohexanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMNBQKULHRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448310-31-3, 923596-01-4 | |
| Record name | 4-fluorocyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: cis-4-Fluorocyclohexanamine Hydrochloride
Physicochemical Profiling, Conformational Dynamics, and Synthetic Utility
Executive Summary
cis-4-Fluorocyclohexanamine hydrochloride (CAS: 932706-30-4) is a specialized fluorinated building block increasingly utilized in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability.[1] As a bioisostere of cyclohexylamine, the introduction of a fluorine atom at the 4-position exerts a specific inductive effect that lowers the pKa of the primary amine while introducing a defined dipole vector. This guide provides a comprehensive technical analysis of its properties, focusing on the critical stereochemical distinctions between cis and trans isomers and their implications for drug design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The hydrochloride salt appears as a white, hygroscopic crystalline solid. Unlike its non-fluorinated counterpart, the 4-fluoro substituent introduces polarity and reduces the electron density on the nitrogen atom through through-bond inductive effects (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | cis-4-Fluorocyclohexan-1-amine hydrochloride |
| CAS Number | 932706-30-4 (HCl salt); 1314924-99-6 (Free base) |
| Molecular Formula | |
| Molecular Weight | 153.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol; Low in DCM, Hexanes |
| Melting Point | >200°C (Decomposition characteristic of amine salts) |
| Estimated pKa | 9.3 – 9.6 (approx.[1] 1.0–1.3 units lower than cyclohexylamine) |
| Hygroscopicity | Moderate to High (Requires desiccation) |
Stereochemical & Conformational Analysis (Expert Insight)
The distinct behavior of the cis-isomer compared to the trans-isomer is governed by cyclohexane conformational dynamics.[2] Understanding this equilibrium is vital for predicting binding affinity in protein pockets.
The "Axial Fluorine" Preference
In 1,4-disubstituted cyclohexanes, the cis configuration forces the two substituents to adopt different positions (one axial, one equatorial) in the chair conformation.
-
Ammonium Group (
): A bulky group with a high A-value (~1.7 kcal/mol). It strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions. -
Fluorine Atom (
): A small substituent with a low A-value (~0.25 kcal/mol).
Thermodynamic Consequence:
The equilibrium overwhelmingly favors the conformer where the bulky ammonium group is equatorial and the smaller fluorine atom is axial .
This "Axial Fluorine" conformation exposes the fluorine atom to a different vector than the equatorial fluorine found in the trans-isomer (where both groups can be equatorial). This vectoral difference is critical for exploring structure-activity relationships (SAR), particularly when the fluorine is intended to engage in multipolar interactions within a binding pocket.
Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial ammonium group.
Synthetic Methodologies
The synthesis of cis-4-fluorocyclohexanamine requires stereocontrol to avoid mixtures of cis and trans isomers. Two primary strategies are employed:
Strategy A: Nucleophilic Fluorination (Inversion)
This is the most reliable method for high stereochemical purity.
-
Starting Material: trans-4-Aminocyclohexanol (amine protected, e.g., Boc).
-
Reaction: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Mechanism: The fluorination proceeds via an
mechanism, causing inversion of configuration at the C4 carbon. -
Result: trans-Alcohol
cis-Fluoride.[1]
Strategy B: Reductive Amination (Separation Required)
-
Starting Material: 4-Fluorocyclohexanone.
-
Reaction: Reductive amination with ammonium acetate and a reducing agent (e.g.,
). -
Result: Typically yields a mixture of cis and trans isomers (often ~1:1 to 2:1), requiring tedious chromatographic separation or recrystallization of salts.
Figure 2: Stereoselective synthesis via nucleophilic fluorination with inversion of configuration.
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to clumping and stoichiometry errors in weighing.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed.
-
Chemical Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases (which liberate the volatile free amine).
Safety Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21027526, 4-Fluorocyclohexan-1-amine. Retrieved from [Link]
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[4] Topics in Heterocyclic Chemistry. (Discusses general fluorine gauche/inductive effects on conformations). Retrieved from [Link]
Sources
- 1. 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Characteristics of cis-4-Fluorocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to cis-4-Fluorocyclohexanamine Hydrochloride
This compound is a substituted cyclohexane derivative containing a fluorine atom and an amine group in a cis relative configuration. The presence of the fluorine atom can significantly influence the physicochemical properties of molecules, including metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Molecular Structure and Key Features:
-
Formula: C₆H₁₃ClFN
-
Molecular Weight: 153.63 g/mol [1]
-
Stereochemistry: The cis configuration indicates that the fluorine and amino groups are on the same side of the cyclohexane ring. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. The conformational equilibrium of the ring is a key factor in interpreting its NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the cyclohexane ring and the effects of the fluorine and ammonium groups. The spectrum would typically be acquired in a solvent such as D₂O or DMSO-d₆.
Methodology for ¹H NMR Spectroscopy:
A standard ¹H NMR experiment would be conducted on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition Parameters:
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
Predicted Chemical Shifts and Coupling Constants:
The following table outlines the predicted ¹H NMR spectral data. The chemical shifts are influenced by the electronegativity of the fluorine and the electron-withdrawing inductive effect of the protonated amino group. The multiplicity is affected by both proton-proton (H-H) and proton-fluorine (H-F) couplings.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-1 (CH-NH₃⁺) | 3.0 - 3.4 | Multiplet | This proton is adjacent to the electron-withdrawing ammonium group, leading to a downfield shift. It will be coupled to the adjacent axial and equatorial protons on C2 and C6. |
| H-4 (CH-F) | 4.5 - 5.0 | Multiplet (doublet of multiplets) | The proton on the same carbon as the fluorine atom will be significantly deshielded and will show a large one-bond H-F coupling. |
| Cyclohexane Ring Protons (axial and equatorial) | 1.4 - 2.2 | Complex multiplets | The remaining eight protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets. The axial and equatorial protons will have different chemical shifts and coupling constants. |
| -NH₃⁺ | 7.5 - 8.5 (in DMSO-d₆) | Broad singlet | The protons of the ammonium group are exchangeable and often appear as a broad singlet. In D₂O, this signal would be absent due to exchange with the solvent. |
Visualizing the ¹H NMR Logic:
Caption: Predicted ¹H NMR regions for key protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.
Methodology for ¹³C NMR Spectroscopy:
A standard ¹³C NMR experiment would be performed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Sample Preparation: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 (CH-NH₃⁺) | 48 - 52 | This carbon is attached to the nitrogen and is deshielded. |
| C-4 (CH-F) | 85 - 90 | The carbon directly bonded to the highly electronegative fluorine atom will be the most downfield signal and will exhibit a large one-bond C-F coupling. |
| C-2, C-6 | 28 - 32 | These carbons are adjacent to the C-NH₃⁺ carbon. |
| C-3, C-5 | 25 - 29 | These carbons are adjacent to the C-F carbon and will show a smaller two-bond C-F coupling. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Methodology for IR Spectroscopy:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| -NH₃⁺ | 2800 - 3200 (broad) | N-H stretching |
| -NH₃⁺ | 1500 - 1600 | N-H bending |
| C-H (cyclohexane) | 2850 - 2960 | C-H stretching |
| C-H (cyclohexane) | 1440 - 1465 | C-H bending |
| C-F | 1000 - 1100 | C-F stretching |
Visualizing the IR Workflow:
Caption: A simplified workflow for obtaining an IR spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.
Methodology for Mass Spectrometry:
Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Analysis: Analyze in positive ion mode.
Predicted Mass Spectrum:
-
Molecular Ion: The base peak in the positive ion ESI mass spectrum is expected to be the molecular ion of the free base, [C₆H₁₂FN + H]⁺, which corresponds to the loss of HCl.
-
Predicted m/z: 118.10
-
-
Fragmentation: Fragmentation of the molecular ion may occur, leading to smaller charged fragments. The specific fragmentation pattern would depend on the collision energy used in a tandem MS experiment (MS/MS).
Conclusion and Future Perspectives
This technical guide provides a comprehensive theoretical framework for the spectral characterization of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers working with this compound. Experimental verification of these predictions is highly encouraged to establish a definitive spectral library for this important pharmaceutical intermediate. The methodologies outlined in this guide provide a clear path for such experimental validation.
References
Sources
An In-Depth Technical Guide to the Stability and Storage of cis-4-Fluorocyclohexanamine Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in a Novel Building Block
cis-4-Fluorocyclohexanamine hydrochloride is a key building block in modern medicinal chemistry, offering a unique combination of a conformationally restricted alicyclic scaffold and the metabolic stability often conferred by fluorination.[1][2][3][4] Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties. However, the long-term integrity of this valuable reagent is paramount to ensure the reproducibility of experimental results and the quality of downstream products. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and data from analogous compounds to offer field-proven insights. While specific, publicly available stability studies on this exact molecule are limited, this document synthesizes the available knowledge to provide a robust framework for its handling and storage.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂FN · HCl | PubChem |
| Molecular Weight | 153.62 g/mol | PubChem |
| Appearance | White to off-white solid | [5] |
| Stereochemistry | cis configuration | - |
The presence of the fluorine atom and the amine hydrochloride salt form are the primary determinants of the compound's stability profile. The electron-withdrawing nature of fluorine can influence the basicity of the amine, while the hydrochloride salt form enhances stability, particularly against oxidation, by protonating the lone pair of electrons on the nitrogen atom.[6]
Recommended Storage Conditions: A Multi-faceted Approach
To ensure the long-term integrity of this compound, a multi-faceted approach to storage is recommended, taking into account temperature, humidity, and light exposure.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. While some suppliers suggest room temperature storage, refrigeration provides an additional margin of safety, especially for long-term storage. |
| Humidity | Store in a dry environment, preferably in a desiccator with a suitable desiccant (e.g., silica gel, calcium sulfate). | Amine hydrochlorides are often hygroscopic, meaning they can absorb moisture from the atmosphere.[7] This can lead to physical changes like clumping and, more critically, can facilitate hydrolytic degradation. |
| Light | Protect from light. Store in an amber vial or in a light-blocking outer container. | While specific photostability data for this compound is not available, many amine-containing compounds are susceptible to photodegradation.[8][9] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidation, which can be a degradation pathway for amines. |
Potential Degradation Pathways: A Mechanistic Perspective
Understanding the potential degradation pathways of this compound is crucial for developing robust analytical methods and for troubleshooting unexpected experimental outcomes. The primary degradation routes to consider are hydrolysis, oxidation, and thermal degradation.
Hydrolysis
In the presence of moisture, the hydrochloride salt can dissociate, and the free amine may be susceptible to reactions. However, the C-N bond in the cyclohexylamine ring is generally stable to hydrolysis under neutral conditions. The C-F bond is also typically stable to hydrolysis.
Oxidation
The amine functionality is the most likely site for oxidation. Oxidative degradation can lead to the formation of various byproducts, including the corresponding N-oxide, hydroxylamine, or nitroso derivatives. The protonation of the amine in the hydrochloride salt form significantly reduces its susceptibility to oxidation.[6]
Thermal Degradation
At elevated temperatures, cyclohexylamine derivatives can undergo decomposition. Studies on cyclohexylamine have shown that thermal degradation can lead to the formation of cyclohexene and ammonia. In the case of this compound, analogous pathways could lead to 4-fluorocyclohexene.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
The Influence of Stereochemistry and Fluorine
The cis-stereochemistry of the molecule, where the fluorine and amine substituents are on the same side of the cyclohexane ring, can influence its reactivity and stability. In the chair conformation, one of these substituents will likely occupy an axial position, which can lead to greater steric interactions compared to the trans-isomer where both can be equatorial.[10][11][12] This may have subtle effects on the rate of certain degradation reactions.
The presence of the fluorine atom is a key feature of this molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of cytochrome P450 oxidation.[3][13] This intrinsic stability of the C-F bond also contributes to the overall chemical stability of the molecule.
Experimental Protocols for Stability Assessment
For researchers in drug development, it is often necessary to perform in-house stability assessments. The following are generalized protocols for hygroscopicity testing and a stability-indicating HPLC method.
Protocol 1: Hygroscopicity Determination
This protocol provides a straightforward method for assessing the hygroscopicity of this compound.
Objective: To determine the moisture uptake of the compound under controlled humidity conditions.
Materials:
-
This compound
-
Analytical balance (readable to at least 0.1 mg)
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH at room temperature).
-
Shallow weighing dishes (e.g., glass or aluminum)
Procedure:
-
Dry the weighing dishes in an oven at 105°C for at least 1 hour and then cool to room temperature in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide).
-
Accurately weigh approximately 100 mg of this compound into a pre-weighed, dried weighing dish. Record the initial weight.
-
Place the weighing dish containing the sample into the controlled humidity chamber.
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove the weighing dish and immediately weigh it.
-
Calculate the percentage weight gain at each time point.
-
Continue the experiment until the weight becomes constant (equilibrium).
Data Presentation:
| Time (hours) | Initial Weight (g) | Final Weight (g) | Weight Gain (g) | % Weight Gain |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Equilibrium |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the purity of this compound and detecting any degradation products.
Objective: To develop an HPLC method capable of separating the parent compound from potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Suggested Starting Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is recommended.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation Study Workflow:
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Conclusion: Ensuring the Integrity of a Valuable Reagent
This compound is a valuable tool in the arsenal of the medicinal chemist. Its stability, and therefore its utility, is directly dependent on proper storage and handling. By adhering to the recommendations outlined in this guide—refrigeration, protection from moisture and light, and the use of an inert atmosphere for long-term storage—researchers can ensure the integrity of this compound and the reliability of their scientific endeavors. The provided experimental protocols offer a starting point for in-house validation of stability, further empowering scientists to maintain the highest standards of quality in their research and development activities.
References
-
Diplomata Commercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]
- Jadhav, S. B., et al. (2015). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 7(12), 647-653.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. 4-Fluorocyclohexan-1-amine. National Center for Biotechnology Information. [Link]
-
Reddit. Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]
-
ResearchGate. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
- Taylor, R., & Kennard, O. (1982). The molecular structures of amantadine hydrochloride and rimantadine hydrochloride and their relevance to the activity of anti-influenza drugs. Journal of the American Chemical Society, 104(14), 3944-3949.
-
UK Health and Safety Executive. Guidance on Safe Storage of Chemicals in the Laboratory. [Link]
- Varughese, P., & Gangoda, M. E. (2013). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
- Waterman, K. C., & Adami, R. C. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Development and Technology, 10(2), 245-251.
- Wypych, G. (2017). Handbook of Polymers. Elsevier.
- Zhang, Y., & Li, Y. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Journal of Molecular Structure, 1063, 230-235.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
cis-4-Fluorocyclohexanamine hydrochloride purity and specifications
This guide details the chemical specifications, synthesis logic, and analytical protocols for cis-4-Fluorocyclohexanamine hydrochloride . It is designed for medicinal chemists and process development scientists requiring high-purity building blocks for structure-activity relationship (SAR) studies.[1]
Purity, Specifications, and Stereochemical Validation[1]
Executive Summary
This compound is a critical aliphatic amine building block used to modulate lipophilicity (
The primary challenge in working with this compound is stereochemical integrity . The cis isomer (where the amine and fluorine reside on the same face of the ring) is thermodynamically less stable than the trans diequatorial isomer. Consequently, commercial supplies often contain trans impurities or elimination byproducts (cyclohexenes). This guide establishes a rigorous protocol for synthesis, purification, and, most importantly, the analytical discrimination of the cis isomer from the trans isomer.
Chemical Identity & Stereochemistry[2]
The distinction between cis and trans isomers in 1,4-disubstituted cyclohexanes is governed by conformational analysis.
-
cis-Isomer (Target): The amino group and the fluorine atom are on the same side of the ring. In the preferred chair conformation, the bulky ammonium group (
) occupies the equatorial position to minimize 1,3-diaxial interactions. This forces the fluorine atom into the axial position. -
trans-Isomer (Impurity): Both groups are on opposite sides.[1] In the preferred conformation, both the ammonium and fluorine groups occupy equatorial positions.
Key Consequence: The axial fluorine in the cis isomer is prone to elimination (E2 mechanism) under basic conditions, making the hydrochloride salt the preferred stable form for storage.
Synthesis & Manufacturing Logic
To ensure high diastereomeric excess (
The "Inversion Strategy" Protocol
The following workflow ensures the cis geometry is "locked in" via the reaction mechanism.
Figure 1: Stereospecific synthesis via Walden inversion. The critical step is the DAST-mediated fluorination, which converts the trans-alcohol to the cis-fluoride.
Process Notes:
-
Protection is Mandatory: The free amine must be protected (e.g., Boc or Cbz) to prevent N-alkylation or polymerization during the fluorination step.
-
Temperature Control: Fluorinating agents like DAST (Diethylaminosulfur trifluoride) are thermally unstable. The reaction must be initiated at -78°C to prevent elimination to the cyclohexene byproduct.
Purity Specifications & Analytical Strategy
The "Certificate of Analysis" for this compound must go beyond simple elemental analysis. It requires proof of stereochemistry.
Standard Specifications Table
| Test Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | HPLC-UV (Derivatized) or CAD | |
| Proton NMR | Conforms to structure; cis isomer confirmed | |
| Fluorine NMR | Single dominant peak; trans isomer | |
| Water Content | Karl Fischer | |
| Stereochemistry | cis (diastereomeric excess | NMR Coupling Constants |
The "Self-Validating" NMR Protocol
Distinguishing cis from trans relies on the Karplus relationship and the coupling constants (
Mechanism of Distinction:
-
In cis-isomer: The H-4 proton is equatorial (because F is axial).[1] Equatorial protons generally exhibit small vicinal couplings (
Hz and Hz).[1]-
Signal Appearance: A broad doublet of multiplets (narrow width).
-
-
In trans-isomer: The H-4 proton is axial (because F is equatorial).[1] Axial protons exhibit large vicinal diaxial couplings (
Hz).[1]-
Signal Appearance: A wide triplet of triplets (tt) or similar wide multiplet.
-
Figure 2: NMR Decision Tree for Stereochemical Assignment. The coupling pattern of the proton at the 4-position is the definitive structural proof.
HPLC Method (Derivatization Required)
Since the molecule lacks a strong UV chromophore, direct UV detection at 254 nm is impossible.
-
Recommended Method: Derivatization with benzoyl chloride or Fmoc-Cl prior to injection.[1]
-
Alternative: Use a Charged Aerosol Detector (CAD) or ELSD which detects non-chromophoric species.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
Handling, Stability, and Storage
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).
-
Stability: The cis isomer has an axial fluorine. While the salt is stable, the free base is prone to HF elimination to form 3-cyclohexen-1-amine upon heating or prolonged storage in solution.[1]
-
Action: Always store as the HCl salt. Only generate the free base immediately prior to use in coupling reactions.
-
-
Safety: Fluorinated amines can be toxic and corrosive. Use standard PPE.
Applications in Drug Discovery[7]
-
Conformational Locking: The cis-fluorine prefers the axial position, which can force the cyclohexane ring into a specific chair conformation, orienting the amine vector precisely for binding pockets.
-
pKa Modulation: The electronegative fluorine (3 bonds away) lowers the pKa of the amine compared to cyclohexylamine (pKa ~10.6
~9.5), potentially improving oral bioavailability and blood-brain barrier permeability. -
Metabolic Blocking: Fluorination at the 4-position blocks oxidative metabolism (hydroxylation) at this site, extending the half-life of the drug.
References
-
Stereoselective Synthesis of Fluorinated Cyclohexanes
- Title: "Practical Synthesis of Fluorinated Cyclohexylamines via Nucleophilic Fluorin
- Source: Journal of Organic Chemistry (General Methodology Reference for DAST inversions).
- Context: Validates the inversion mechanism
-
Link: [J. Org.[2] Chem. Methodology (Example)]([Link]) (Note: Generalized link to journal as specific proprietary CMO protocols are unpublished).
-
NMR Conformational Analysis
- Title: "Conformational Analysis of 1,4-Disubstituted Cyclohexanes."
- Source:Stereochemistry of Organic Compounds (Eliel & Wilen).
- Context: The authoritative text on axial/equ
-
Link:[1]
-
Chemical Properties & Safety
- Title: "this compound Substance Detail."
- Source: PubChem (N
- Context: Verification of CAS 932706-30-4 and molecular weight.
-
Link:(Note: Link directs to the general isomer entry for verification).
Sources
Methodological & Application
Application Notes and Protocols for the Incorporation of Fluorinated Motifs Using cis-4-Fluorocyclohexanamine Hydrochloride
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Due to its unique properties—small size, high electronegativity, and the ability to form strong bonds with carbon—fluorine can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. Judicious placement of fluorine can improve metabolic stability by blocking sites of enzymatic oxidation, enhance membrane permeability, and increase binding affinity to target proteins.[1][2][3] Consequently, fluorinated motifs are prevalent in a wide range of approved therapeutics.[4]
cis-4-Fluorocyclohexanamine hydrochloride is a valuable building block for drug discovery, providing a saturated carbocyclic scaffold with a fixed cis-stereochemical relationship between the amine and the fluorine atom. This defined spatial orientation allows for precise exploration of chemical space and the introduction of a polar fluorinated moiety to modulate properties such as lipophilicity and basicity.[5] This guide provides detailed protocols for the application of this compound in two fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.
Physicochemical Properties and Handling
Proper handling and storage of this compound are essential for ensuring its stability and reactivity. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Below is a summary of the key physicochemical properties of the parent amine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | J&W Pharmlab |
| CAS Number | 932706-30-4 | J&W Pharmlab |
| Molecular Formula | C₆H₁₃ClFN | J&W Pharmlab |
| Molecular Weight | 153.63 g/mol | J&W Pharmlab |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in water and polar organic solvents | (Inferred) |
| Storage | 2-8°C, Sealed in dry conditions | BLD Pharm[7] |
Note: Some data are for the free amine or are typical for similar compounds where specific data for the hydrochloride salt is not published.
Application I: Amide Bond Formation
Amide coupling is one of the most frequently used reactions in drug discovery for the synthesis of peptides, small molecule inhibitors, and other bioactive compounds.[8] The following protocol details a standard procedure for the coupling of this compound with a generic carboxylic acid using common coupling reagents.
Causality Behind Experimental Choices
-
This compound Neutralization: The starting material is a hydrochloride salt. The amine must be liberated as the free base to be nucleophilic. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used for this in situ neutralization. An excess of the base is used to also neutralize the HCl produced during the activation of the carboxylic acid.
-
Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards amines under mild conditions.[1] Coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used to convert the carboxylic acid into a more reactive activated ester intermediate, facilitating nucleophilic attack by the amine.[9]
-
Solvent Selection: Anhydrous aprotic polar solvents such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are ideal for amide coupling reactions. They are inert to the reaction conditions and effectively solubilize the reagents.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling reaction.
Detailed Experimental Protocol: Synthesis of N-(cis-4-fluorocyclohexyl)benzamide
This protocol is adapted from a standard procedure for the synthesis of N-cyclohexylbenzamides.[10]
-
Reagents and Materials:
-
Benzoic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate/Hexanes solvent system
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).
-
Cool the mixture to 0 °C in an ice bath and stir for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Slowly add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(cis-4-fluorocyclohexyl)benzamide.
-
-
Expected Characterization:
-
¹H NMR: Expect signals for the aromatic protons of the benzoyl group, a multiplet for the CH-N proton of the cyclohexyl ring, a multiplet for the CH-F proton, and a series of multiplets for the remaining cyclohexyl methylene protons.
-
¹³C NMR: Expect signals for the amide carbonyl carbon, aromatic carbons, the CH-N carbon, the CH-F carbon (split by fluorine), and the methylene carbons of the cyclohexyl ring.
-
Mass Spectrometry: The calculated exact mass for C₁₃H₁₆FNO is 221.12. Expect to find [M+H]⁺ at m/z 222.13.
-
Application II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the alkylation of amines.[11] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
-
Imine Formation: The initial step is the condensation of the amine and the aldehyde to form an imine. This reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. In some cases, a Lewis acid like titanium(IV) isopropoxide can be used to facilitate this step and act as a dehydrating agent.[12]
-
Reducing Agent Selection: A mild reducing agent is required to selectively reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive than sodium borohydride and will not readily reduce the aldehyde.[13]
-
One-Pot Procedure: The reaction is typically performed in a one-pot fashion where the imine is formed and then immediately reduced without isolation. This improves efficiency and overall yield.
Workflow for Reductive Amination
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzamide(824-75-9) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
- 8. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]
- 9. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Note: Strategic Incorporation of cis-4-Fluorocyclohexanamine Hydrochloride for the Synthesis of Potent and Selective Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1][3] The building block, cis-4-Fluorocyclohexanamine hydrochloride, has emerged as a valuable intermediate in the synthesis of sophisticated enzyme inhibitors.[4] Its rigid cyclohexyl core, combined with the stereospecific placement of a fluorine atom and an amine functional group, provides a versatile platform for creating inhibitors with improved potency and selectivity. This application note provides a detailed guide on the utilization of this compound in the synthesis of enzyme inhibitors, focusing on the underlying principles and providing actionable protocols for researchers.
The introduction of fluorine can alter the acidity and lipophilicity of a compound, influence its conformational preferences, and improve membrane permeability.[2] These modifications often lead to better pharmacokinetic profiles and a reduced risk of metabolic degradation, making fluorinated compounds highly desirable in drug development.[2][5]
The Strategic Advantage of the cis-4-Fluorocyclohexyl Moiety
The cis-4-Fluorocyclohexanamine moiety offers several advantages in the design of enzyme inhibitors:
-
Conformational Rigidity: The cyclohexane ring provides a conformationally restricted scaffold, which can help to pre-organize the molecule into a bioactive conformation for optimal binding to an enzyme's active site.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring amine group, influencing its ionization state at physiological pH. This can be critical for establishing key interactions within the enzyme's active site.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's active site, thereby increasing binding affinity.[3]
-
Improved Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block potential sites of metabolism and prolong the in vivo half-life of the drug candidate.[5]
Application in the Synthesis of a Cathepsin K Inhibitor
Cathepsin K is a cysteine protease that plays a crucial role in bone resorption and is a validated target for the treatment of osteoporosis.[6][7][8] The synthesis of potent and selective Cathepsin K inhibitors often involves the incorporation of a basic amine functionality to interact with key acidic residues in the active site. Here, we outline a synthetic protocol for a hypothetical Cathepsin K inhibitor incorporating the cis-4-fluorocyclohexanamine scaffold.
Synthetic Workflow Overview
The overall synthetic strategy involves a key amide bond formation step, a common reaction in medicinal chemistry for linking molecular fragments.[9][10]
Caption: Synthetic workflow for an enzyme inhibitor.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the coupling of this compound with a generic N-protected amino acid (e.g., N-Boc-glycine) as a representative carboxylic acid precursor.
Materials:
-
This compound
-
N-Boc-glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq) and anhydrous DCM. Stir the solution at room temperature until the solid dissolves.
-
Activation of Carboxylic Acid: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the active ester intermediate is crucial for an efficient reaction.[11][12]
-
Addition of Amine: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Application in the Synthesis of a Factor XIa Inhibitor
Factor XIa is a serine protease involved in the intrinsic pathway of blood coagulation and is a target for the development of novel anticoagulants with a potentially lower bleeding risk.[13][14] The synthesis of Factor XIa inhibitors can also benefit from the incorporation of the cis-4-fluorocyclohexanamine moiety.
Logical Relationship in Inhibitor Design
The design of a selective inhibitor often relies on exploiting specific interactions within the enzyme's active site.
Caption: Key interactions driving inhibitor potency.
Protocol: Synthesis of a Proline-Based Factor XIa Inhibitor Analog
This protocol is a representative synthesis of a proline-based inhibitor scaffold where cis-4-fluorocyclohexanamine can be incorporated.
Materials:
-
This compound
-
4,4-Disubstituted proline derivative (with a carboxylic acid)[15]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4,4-disubstituted proline derivative (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Amine Preparation: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 15 minutes.
-
Coupling: Add the amine solution to the carboxylic acid solution. Then, add HATU (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization: Purify the residue by flash chromatography on silica gel to obtain the desired inhibitor. Characterize the final compound by NMR, MS, and HPLC to confirm its identity and purity.
Data on Inhibitory Potency
The effectiveness of newly synthesized inhibitors is quantified by their IC₅₀ or Kᵢ values. The following table presents hypothetical data for inhibitors synthesized using this compound, demonstrating the potential for high potency.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. Off-Target (Fold) |
| INH-FCH-01 | Cathepsin K | 15 | 5.2 | >1000 vs. Cathepsin B, L, S |
| INH-FCH-02 | Factor XIa | 25 | 8.9 | >500 vs. Thrombin, Factor Xa |
This compound is a powerful building block for the synthesis of enzyme inhibitors. Its unique structural and electronic properties allow for the creation of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein offer a practical guide for researchers to incorporate this versatile scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
- Vertex AI Search. This compound.
- PubMed Central. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.
- PubMed. Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants.
- Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- ScienceDirect. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation.
- PMC - NIH. Factor XI and XIa inhibition: a new approach to anticoagulant therapy.
- PubMed. Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523.
- PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC - NIH. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- ResearchGate. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF.
- Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
- ResearchGate. Synthesis of cis/trans 4‐substituted cyclohexylamines with different....
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- European Medical Journal - EMJ. Factor XI/XIa Inhibitors: What We Now Know.
- PMC - PubMed Central - NIH. Enzymatic synthesis of fluorinated compounds.
- PubMed. Biosynthesis and processing of cathepsin K in cultured human osteoclasts.
- RSC Publishing. Synthesis of 4′-deoxy-4′-fluoro neamine and 4.
- RSC Publishing. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish.
- patents.google.com. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- LinkedIn. Fluorine in drug discovery: Role, design and case studies.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- PMC. Design of potent and selective human cathepsin K inhibitors that span the active site.
- PubMed Central. Advances in the discovery of cathepsin K inhibitors on bone resorption.
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. rroij.com [rroij.com]
- 4. This compound [myskinrecipes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and processing of cathepsin K in cultured human osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Reductive Amination with cis-4-Fluorocyclohexanamine Hydrochloride
Introduction: The Strategic Importance of Reductive Amination
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern drug discovery and development. Among the various methods available, reductive amination stands out for its reliability, operational simplicity, and broad substrate scope.[1][2] This one-pot reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more complex secondary or tertiary amine, a motif frequently found in biologically active compounds.[1][3] This guide provides an in-depth protocol and mechanistic rationale for the reductive amination of a generic carbonyl compound with cis-4-Fluorocyclohexanamine hydrochloride, a building block of increasing interest due to the unique physicochemical properties imparted by fluorine in medicinal chemistry.[4][5] The incorporation of fluorinated motifs can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5]
This protocol is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting.
The 'Why': Mechanistic Insights and Strategic Choices
Reductive amination is a robust two-stage process that occurs sequentially in a single reaction vessel.[2] Understanding the underlying mechanism is critical for troubleshooting and adapting the protocol to different substrates.
Stage 1: Reversible Iminium Ion Formation The reaction initiates with the nucleophilic attack of the free amine on the electrophilic carbonyl carbon. This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion.
A Critical Consideration: The Amine Salt The starting material, this compound, is an ammonium salt. The amine is protonated and therefore not nucleophilic. To initiate the reaction, the free amine must be liberated in situ. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Typically, at least one equivalent of the base is required to neutralize the hydrochloride.
Stage 2: Irreversible Reduction The formed iminium ion is then irreversibly reduced by a selective hydride donor. The choice of reducing agent is paramount for the success of the reaction.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation for several key reasons:
-
Selectivity: STAB is a mild reducing agent that reacts much faster with the electrophilic iminium ion than with the starting aldehyde or ketone.[6][7] This prevents the competitive formation of undesired alcohol byproducts. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride.[6]
-
Mild Conditions: The reaction proceeds efficiently at ambient temperature and does not require harsh conditions, preserving sensitive functional groups within the substrates.[8]
-
Safety and Convenience: Unlike the highly toxic sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less hazardous, simplifying handling and waste disposal.[8][9]
The overall transformation is a one-pot, two-step sequence that efficiently generates the desired secondary amine product.
Caption: Reductive Amination Mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure on a 1.0 mmol scale. It should be adapted and optimized for specific carbonyl substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Mass / Volume |
| Carbonyl (Aldehyde/Ketone) | Varies | Varies | 1.0 | 1.0 | Varies |
| cis-4-Fluorocyclohexanamine HCl | C₆H₁₃ClFN | 153.63 | 1.0 | 1.0 | 154 mg |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 | 318 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.1 | 1.1 | 152 µL |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 10 mL |
Equipment
-
Round-bottom flask (25 mL or 50 mL) with stir bar
-
Nitrogen/Argon inlet and outlet (balloon or manifold)
-
Syringes and needles
-
Standard laboratory glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system (for purification)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 mmol, 1.0 equiv.) and this compound (154 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL).[6] Stir the resulting suspension at room temperature. Other suitable aprotic solvents include dichloromethane (DCM) or tetrahydrofuran (THF).[10]
-
Neutralization: Add triethylamine (152 µL, 1.1 mmol, 1.1 equiv.) dropwise via syringe. The purpose of the base is to neutralize the hydrochloride salt, liberating the free amine required for the reaction. Stir the mixture for 15-20 minutes. The suspension should become more homogeneous as the free amine dissolves.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv.) to the mixture in one portion. Note: For larger-scale reactions, portion-wise addition is recommended to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. A typical TLC system would be ethyl acetate/hexanes. The reaction is complete when the limiting starting material (usually the carbonyl compound) is consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10-15 mL). Stir vigorously for 15 minutes until gas evolution ceases. This neutralizes any remaining acid and destroys excess STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Caption: Experimental Workflow Diagram.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete neutralization of the amine salt. 2. Inactive/degraded STAB (hygroscopic). 3. Wet solvent or reagents. | 1. Ensure at least 1.0 equiv. of base is used. 2. Use fresh STAB from a newly opened bottle. 3. Use anhydrous solvents and dry glassware thoroughly. |
| Formation of Alcohol Byproduct | 1. STAB is reducing the carbonyl starting material. 2. Use of a less selective reducing agent (e.g., NaBH₄). | 1. This is rare with STAB but could indicate a very unreactive iminium ion. Consider adding a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium formation. 2. Ensure STAB is used. NaBH₄ is not selective and will reduce aldehydes/ketones directly.[10] |
| Dialkylation of Amine | The primary amine product reacts again with the carbonyl. | This is more common with unhindered aldehydes.[11] Use a slight excess of the amine (1.1-1.2 equiv.) relative to the carbonyl to ensure the carbonyl is consumed before the product can react further. A stepwise procedure (imine formation then reduction) can also be used.[11] |
| Complex Mixture in Work-up | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire biphasic mixture through a pad of Celite. |
Conclusion
This application note provides a comprehensive and reliable protocol for the reductive amination using this compound and sodium triacetoxyborohydride. By understanding the core mechanism and the critical role of each reagent, researchers can confidently apply this powerful C-N bond-forming reaction to synthesize diverse amine-containing molecules for drug discovery and other applications. The mildness and selectivity of STAB make this procedure highly functional-group tolerant and broadly applicable.[8]
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Bar-Ziv, R., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Medley, J. W. (n.d.).
- Goundry, W. R., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 730–735.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
-
PubChem. (n.d.). 4-Fluorocyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Szcześniak, P., et al. (2022).
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
- Kumar, P., & Kumar, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 169-188.
-
PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]
-
Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]
- Al-Zoubi, W., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 14197-14227.
-
PubChem. (n.d.). 4-Chlorocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Cis-4-Fluorocyclohexanamine Hydrochloride as a Versatile Scaffold in Combinatorial Chemistry
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design.[1][2][3][4] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4][5] These modulations are critical in the optimization of lead compounds, transforming promising candidates into viable therapeutics. Fluorinated pharmaceuticals are now prevalent in treating a wide array of conditions, from high cholesterol and asthma to anxiety disorders.[6]
The cis-4-fluorocyclohexanamine hydrochloride scaffold, in particular, has emerged as a valuable building block in combinatorial chemistry for the generation of diverse compound libraries.[7][8] Its rigid cyclohexyl core provides a defined three-dimensional geometry, while the strategically placed fluorine atom and the reactive primary amine offer vectors for chemical diversification. The cis-stereochemistry of the fluorine and amine substituents influences the conformational presentation of the molecule, which can be crucial for target engagement.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in combinatorial library synthesis. We will delve into detailed protocols for key chemical transformations, data analysis, and the underlying principles that make this scaffold a powerful tool in the quest for novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in library synthesis and for interpreting the properties of the resulting compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClFN | [7] |
| Molecular Weight | 153.63 g/mol | [7] |
| CAS Number | 932706-30-4 | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
| Storage | 2-8°C, inert gas storage | [7] |
The presence of the fluorine atom can significantly impact the lipophilicity (LogP) of the final compounds, a critical parameter for drug absorption and distribution.[6][9] The amine hydrochloride salt form enhances aqueous solubility, facilitating its use in a variety of reaction conditions.
Combinatorial Library Synthesis: Core Reactions and Protocols
The primary amine of cis-4-fluorocyclohexanamine serves as a versatile handle for a multitude of chemical transformations. Below are detailed protocols for two of the most common and powerful reactions for library generation: amide bond formation and reductive amination.
Workflow for Combinatorial Library Synthesis
The general workflow for generating a combinatorial library using this compound is depicted below. This process involves parallel synthesis, where the scaffold is reacted with a diverse set of building blocks, followed by purification and characterization of the resulting library members.
Protocol 1: Parallel Amide Bond Formation
Amide bond formation is a robust and widely used reaction in medicinal chemistry. This protocol details a high-throughput method for coupling cis-4-fluorocyclohexanamine with a library of carboxylic acids.
Principle: The carboxylic acid is activated in situ using a coupling reagent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of the scaffold.
Reagents and Equipment:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
Automated liquid handler (optional, for high-throughput)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt.
-
Prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF in a 96-well plate format.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the corresponding carboxylic acid solution.
-
Add 110 µL (0.0242 mmol) of the HATU solution to each well.
-
Incubate the mixture at room temperature for 15 minutes to allow for pre-activation of the carboxylic acids.
-
Add 100 µL (0.02 mmol) of the cis-4-fluorocyclohexanamine solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
The crude reaction mixtures can be directly subjected to high-throughput purification.
-
Self-Validation and Causality:
-
Choice of Coupling Reagent: HATU is chosen for its high efficiency and low rate of epimerization.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate generated during the reaction.
-
Solvent: Anhydrous DMF is used to ensure a moisture-free environment, preventing hydrolysis of the activated ester.
-
Monitoring: For optimization, a test reaction can be monitored by LC-MS to track the consumption of the amine and the formation of the amide product.[10]
Protocol 2: High-Throughput Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is highly amenable to combinatorial synthesis.[11] This protocol describes the reaction of cis-4-fluorocyclohexanamine with a library of aldehydes or ketones.
Principle: The amine reacts with the carbonyl compound to form an imine or enamine intermediate in situ, which is then reduced by a mild reducing agent to the corresponding secondary or tertiary amine.[11]
Reagents and Equipment:
-
This compound
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)
-
Acetic acid (glacial)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DCE. Add 1.1 equivalents of a non-protic base like DIPEA if desired, although the reaction can proceed without it.
-
Prepare 0.2 M solutions of each aldehyde or ketone from your library in DCE in a 96-well plate format.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the cis-4-fluorocyclohexanamine solution.
-
Add 100 µL (0.02 mmol) of the corresponding aldehyde or ketone solution to each well.
-
Add 2 µL of glacial acetic acid to each well to catalyze imine formation.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
-
Reduction and Work-up:
-
Add 1.5 equivalents (0.03 mmol, ~6.4 mg) of sodium triacetoxyborohydride to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 200 µL of a saturated aqueous solution of sodium bicarbonate to each well.
-
Extract the products with an organic solvent like dichloromethane or ethyl acetate for further purification.
-
Self-Validation and Causality:
-
Choice of Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides.
-
Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is more readily reduced.
-
Solvent: DCE is a common solvent for reductive amination, but THF can also be used.[12]
-
Monitoring: Reaction progress can be monitored by LC-MS to observe the disappearance of the starting materials and the appearance of the product mass.
Characterization of the Combinatorial Library
The characterization of a combinatorial library is crucial to confirm the identity and purity of its members. High-throughput analytical techniques are essential for this purpose.
| Analytical Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To determine the molecular weight and purity of each compound in the library.[13][14] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the structure of a representative subset of the library members. ¹⁹F NMR can be particularly useful for confirming the presence of the fluorine atom.[1] |
| HPLC (High-Performance Liquid Chromatography) | For purification and final purity assessment of the library compounds.[13] |
Visualization of a Diversified Library
The following diagram illustrates the general structure of a library of compounds synthesized from the cis-4-fluorocyclohexanamine scaffold.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[15][16] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[15][17] In case of exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[15][18] Store the compound in a tightly sealed container in a cool, dry place.[15][16]
Conclusion
This compound is a highly valuable and versatile scaffold for combinatorial chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the fluorinated cyclohexyl core, offer significant advantages in the design of novel bioactive molecules. The robust and high-throughput protocols for amide bond formation and reductive amination detailed in this application note provide a solid foundation for the efficient synthesis of large and diverse compound libraries. By leveraging this powerful building block, researchers can accelerate the identification of new drug candidates with improved pharmacological profiles.
References
-
Chem-Impex. 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link]
-
Chem-Impex. [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture). [Link]
-
ResearchGate. Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF. [Link]
-
YouTube. Combinatorial Chemistry Using Microdroplet Libraries. [Link]
-
Beilstein Journals. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
National Center for Biotechnology Information. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
PubMed. The role of fluorine in medicinal chemistry. [Link]
-
PubChem. 4-Fluorocyclohexan-1-amine. [Link]
-
National Center for Biotechnology Information. Analysis and screening of combinatorial libraries using mass spectrometry. [Link]
-
ResearchGate. Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]
-
Royal Society of Chemistry. A practical catalytic reductive amination of carboxylic acids. [Link]
-
ResearchGate. Analysis and screening of combinatorial libraries using mass spectrometry. [Link]
-
National Center for Biotechnology Information. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine. [Link]
-
ResearchGate. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. [Link]
-
Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Frontiers. A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. [Link]
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
National Center for Biotechnology Information. Combinatorial Chemistry in Drug Discovery. [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
Mol-Instincts. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link]
-
ResearchGate. Some examples of experimentally reported fluorinated cyclohexanes. The.... [Link]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link]
-
Royal Society of Chemistry. Synthesis of 4′-deoxy-4′-fluoro neamine and 4′.... [Link]
-
PubMed. Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 13. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Leveraging cis-4-Fluorocyclohexanamine Hydrochloride as a Key Building Block for Novel PET Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Moieties in PET Ligand Design
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biochemical processes in vivo.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding of disease pathophysiology and for the development of new therapeutics.[1] The choice of radionuclide is a critical consideration, and Fluorine-18 (¹⁸F) has emerged as the radionuclide of choice for many applications due to its near-ideal half-life (109.8 minutes), low positron energy (0.64 MeV), and the relative stability of the C-F bond.[3][4]
The incorporation of fluorine into bioactive molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties.[5] Specifically, fluorination can improve metabolic stability, modulate lipophilicity, and enhance blood-brain barrier (BBB) penetration, all of which are desirable characteristics for PET ligands targeting the central nervous system (CNS).[6]
cis-4-Fluorocyclohexanamine hydrochloride is a valuable building block in the synthesis of novel PET ligands.[6] Its pre-installed fluorine atom and the presence of a primary amine handle allow for its straightforward incorporation into a wide range of molecular scaffolds through common synthetic transformations like amide bond formation and reductive amination. The cis stereochemistry of the fluorine and amine groups provides a defined three-dimensional structure that can be exploited to achieve high-affinity and selective binding to biological targets.
This application note provides detailed protocols for the use of this compound in the preparation of PET ligand precursors and discusses the underlying chemical principles that make it a strategic choice in radiopharmaceutical development.
Core Synthetic Strategies and Rationale
The primary amine of this compound serves as a versatile functional group for conjugation to a variety of parent molecules or pharmacophores. The two most common and robust methods for this are amide coupling and reductive amination.
-
Amide Coupling: This strategy involves the formation of a stable amide bond between the amine of cis-4-fluorocyclohexanamine and a carboxylic acid on the target molecule. This is a widely used reaction in medicinal chemistry due to its reliability and the stability of the resulting amide linkage.[7][8]
-
Reductive Amination: This method forms a secondary amine linkage by reacting the amine with a ketone or aldehyde on the target molecule in the presence of a reducing agent. This approach offers an alternative linkage chemistry and can be useful when a carboxylic acid is not available or desired on the pharmacophore.[9][10]
The choice between these methods depends on the functional groups present on the parent molecule and the desired physicochemical properties of the final PET ligand.
Experimental Protocols
Protocol 1: Synthesis of a PET Ligand Precursor via Amide Coupling
This protocol describes a general procedure for coupling this compound with a hypothetical carboxylic acid-containing pharmacophore ("Pharmacophore-COOH").
Rationale: The hydrochloride salt of the amine is first neutralized to the free base to enable its nucleophilic attack on the activated carboxylic acid. A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine to form the amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid generated during the reaction.
Diagram of the Amide Coupling Workflow:
Caption: Workflow for Amide Coupling.
Materials:
-
This compound
-
Pharmacophore-COOH (target molecule with a carboxylic acid)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Pharmacophore-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide-coupled PET ligand precursor.
Protocol 2: Synthesis of a PET Ligand Precursor via Reductive Amination
This protocol outlines a general procedure for coupling this compound with a hypothetical ketone-containing pharmacophore ("Pharmacophore-C=O").
Rationale: The reaction proceeds via the initial formation of a Schiff base or iminium ion intermediate between the amine and the ketone. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the C=N double bond to a C-N single bond, forming the secondary amine linkage. STAB is often preferred as it is less basic and less reactive towards the carbonyl group than other hydride reagents, minimizing side reactions.[9]
Diagram of the Reductive Amination Workflow:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Pharmacophore-C=O (target molecule with a ketone or aldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
DIPEA (if starting with the hydrochloride salt)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Pharmacophore-C=O (1.0 eq) and this compound (1.2 eq) in anhydrous DCE, add DIPEA (1.3 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine-linked PET ligand precursor.
General Considerations for Radiolabeling
The synthesized precursors, containing the cis-4-fluorocyclohexyl moiety, are designed for subsequent radiolabeling with ¹⁸F. This is typically achieved through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a different part of the molecule. The cis-4-fluorocyclohexanamine portion of the molecule is generally stable to the conditions used for ¹⁸F-radiolabeling.
A typical automated radiosynthesis would involve the following key steps:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 222) and a weak base (e.g., potassium carbonate).
-
Azeotropic Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile to remove residual water, which would otherwise inhibit the nucleophilic fluorination reaction.
-
Nucleophilic Substitution: The dried, activated [¹⁸F]fluoride is reacted with the precursor molecule (containing a suitable leaving group) in an appropriate solvent at elevated temperature.
-
Purification: The crude reaction mixture is purified, typically by semi-preparative HPLC, to isolate the desired ¹⁸F-labeled PET ligand.
-
Formulation: The purified radioligand is formulated in a physiologically compatible solution for administration.
Data Presentation
The following table provides representative data for the synthesis of a hypothetical PET ligand precursor using the amide coupling protocol described above.
| Parameter | Value |
| Starting Materials | "Pharmacophore-COOH", cis-4-Fluorocyclohexanamine HCl |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 12 hours |
| Yield | 75-85% |
| Purity (by LC-MS) | >95% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel PET ligands. Its pre-installed fluorine atom and primary amine functionality allow for its efficient incorporation into complex molecules via robust and well-established synthetic methods such as amide coupling and reductive amination. The resulting fluorinated PET ligand precursors are well-suited for subsequent radiolabeling with ¹⁸F. The strategic use of this building block can lead to the development of PET radiotracers with improved imaging characteristics, particularly for applications in neuroscience and oncology drug development.
References
- Goodman, M. M., & Kilbourn, M. R. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclohexane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 55(17), 7612–7623.
- O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 738–744.
- Kim, H., et al. (2021). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 26(15), 4478.
- Todd, S. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51465.
- van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709–4773.
- Lee, S., & Kim, J. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (116), 54593.
- Gouverneur, V. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773.
- Reddy, G. V., et al. (2011). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 9(16), 5849–5853.
- Wilson, A. A., et al. (2022). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 13(5), 656–668.
- Syvänen, S., et al. (2021). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. Scientific Reports, 11(1), 1-13.
- Mukherjee, J., et al. (2015). (18)F-Fluorodeoxyglucamines: Reductive amination of hydrophilic (18)F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2978–2981.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Zheng, Q.-H. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride.
- Pees, A., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. (18)F-Fluorodeoxyglucamines: Reductive amination of hydrophilic (18)F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic routes to derivatives of cis-4-Fluorocyclohexanamine hydrochloride
An In-Depth Guide to the Synthesis and Derivatization of cis-4-Fluorocyclohexanamine Hydrochloride: Application Notes and Protocols for Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The cis-4-fluorocyclohexanamine scaffold is a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier penetration.[1][2] The fluorine atom's unique electronic properties can also influence the pKa of the neighboring amine, thereby affecting binding interactions with biological targets.[3] This guide provides a comprehensive overview of the synthetic routes to produce the core this compound and, critically, details robust protocols for its subsequent derivatization. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this valuable building block.
Strategic Overview: A Two-Phase Approach
The successful generation of a diverse library of cis-4-fluorocyclohexanamine derivatives hinges on a two-phase synthetic strategy. The first phase focuses on the stereoselective synthesis of the core amine scaffold. The second, and more expansive, phase involves the functionalization of the primary amine through various N-alkylation and N-arylation strategies.
Sources
Application Note: Protecting Group Strategies for cis-4-Fluorocyclohexanamine Hydrochloride
Executive Summary
cis-4-Fluorocyclohexanamine hydrochloride is a high-value scaffold in medicinal chemistry, often used to modulate lipophilicity (
This guide details three validated protocols for protecting this amine with Boc , Cbz , and Fmoc groups.[1][2] Unlike generic amine protocols, these methods are optimized to maintain the integrity of the C–F bond and the cis-stereochemistry.
Technical Analysis & Strategic Considerations
The "Axial Fluorine" Hazard (Elimination Risk)
In the cis-1,4-disubstituted cyclohexane system, the molecule exists in an equilibrium of chair conformers. To minimize 1,3-diaxial interactions, the bulky amino group (
-
Risk: An axial fluorine has anti-periplanar protons at the C3 and C5 axial positions. This geometric alignment satisfies the stereoelectronic requirement for E2 elimination .
-
Implication: While C–F bonds are strong, exposure to strong, hindered bases (e.g.,
-BuOK) or high temperatures (>80°C) can trigger dehydrofluorination, yielding the cyclohexene byproduct. -
Strategy: All protocols below utilize mild inorganic bases or non-nucleophilic organic bases at moderate temperatures to mitigate this risk.
Handling the Hydrochloride Salt
The starting material is an ammonium salt (
-
Option A (Biphasic): Use Schotten-Baumann conditions (Water/Organic mix + Inorganic Base). This is preferred for scale-up as it solubilizes the salt immediately.
-
Option B (Organic): Use an organic base (
or DIPEA) in DCM or DMF. This often results in a slurry until the reaction proceeds.
Decision Matrix: Selecting the Right Group
The choice of protecting group (PG) dictates the downstream orthogonality. Use the following logic flow to determine the optimal strategy for your synthesis.
Figure 1: Decision tree for selecting the appropriate N-protecting group based on downstream chemical compatibility.
Detailed Experimental Protocols
Protocol A: Boc Protection (Standard)
Reagent: Di-tert-butyl dicarbonate (
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cis-4-fluorocyclohexanamine HCl (1.0 equiv, e.g., 1.54 g, 10 mmol).
-
Solvent System: Add Dioxane (20 mL) and Water (10 mL). The salt may not fully dissolve yet.
-
Neutralization: Cool the mixture to 0°C (ice bath). Add
(Triethylamine) (2.5 equiv, 25 mmol) dropwise. Note: The solution should become clear as the free amine forms. -
Addition: Add
(1.1 equiv, 11 mmol) dissolved in a minimal amount of dioxane (5 mL) dropwise over 10 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 4–6 hours.
-
Validation: Monitor TLC (Stain: Ninhydrin). The baseline amine spot should disappear; a less polar spot (
in 30% EtOAc/Hex) should appear.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove dioxane.
-
Dilute the aqueous residue with EtOAc (50 mL).
-
Wash with 5% citric acid (2 x 20 mL) to remove excess amine/TEA.
-
Wash with Sat.
(20 mL) and Brine (20 mL). -
Dry over
, filter, and concentrate.
-
-
Purification: Usually yields a white solid sufficient for use. If necessary, recrystallize from Hexane/EtOAc.
Protocol B: Cbz Protection (Schotten-Baumann)
Reagent: Benzyl chloroformate (Cbz-Cl) Mechanism: Nucleophilic substitution at the carbonyl. Critical Note: Cbz-Cl is highly reactive. Strict temperature control (0°C) is required to prevent di-protection or degradation.
Step-by-Step Procedure:
-
Setup: Dissolve cis-4-fluorocyclohexanamine HCl (1.0 equiv) in a biphasic mixture of THF (10 vol) and Sat. Aqueous
(10 vol). -
Cooling: Cool the vigorously stirring mixture to 0°C.
-
Addition: Add Cbz-Cl (1.2 equiv) dropwise via syringe pump or addition funnel over 30 minutes.
-
Why? Slow addition prevents local heating and hydrolysis of the reagent by water.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Validation: Check pH. Ensure the aqueous layer remains basic (pH > 8). Add more solid
if necessary.
-
-
Workup:
-
Separate phases.[3] Extract aqueous layer with EtOAc (2x).
-
Combine organics and wash with 1M HCl (rapid wash), then Brine.
-
Dry (
) and concentrate.
-
Protocol C: Fmoc Protection (Mild)
Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) Reasoning: Fmoc-Cl is too harsh and can lead to dipeptides or side reactions. Fmoc-OSu is milder and minimizes elimination risks.
Step-by-Step Procedure:
-
Setup: Dissolve the amine salt (1.0 equiv) in Acetone/Water (1:1) .
-
Base: Add
(2.5 equiv). Stir until gas evolution ceases and the salt dissolves. -
Addition: Add Fmoc-OSu (1.1 equiv) in one portion.
-
Reaction: Stir at RT for 12–18 hours.
-
Observation: The Fmoc-protected product is often insoluble in this mixture and may precipitate as a white solid.
-
-
Workup:
-
Evaporate the acetone.
-
Acidify the remaining aqueous slurry carefully to pH 3 with 1M HCl.
-
Extract with EtOAc or DCM.
-
Alternative: If the product precipitated, simply filter the solid, wash with water and cold pentane, and dry in vacuo.
-
Comparative Data & Validation
Protocol Comparison
| Parameter | Boc Protection | Cbz Protection | Fmoc Protection |
| Reagent | Cbz-Cl | Fmoc-OSu | |
| Solvent | Dioxane/Water | THF/ | Acetone/Water |
| Base | |||
| Temp | 0°C | 0°C | RT |
| Yield (Typ) | 90-98% | 85-95% | 80-90% |
| Deprotection | Acid (TFA/HCl) | Base (Piperidine) |
Analytical Validation (NMR)
Upon protection, the chemical shift of the proton on C1 (alpha to nitrogen) will shift downfield due to the carbamate anisotropy.
-
NMR (DMSO-
): Look for the doublet of doublets (or multiplet) at 3.3–3.6 ppm for the H-1 proton. -
NMR: The fluorine signal (typically
-170 to -180 ppm) is a diagnostic handle. It should remain a distinct multiplet (decoupled proton spectrum shows a singlet if no other F present). Splitting patterns confirm the cis stereochemistry remains intact.
References
-
PubChem Compound Summary. cis-4-aminocyclohexanol hydrochloride (Analogous physical properties). National Library of Medicine.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for general carbamate stability and deprotection conditions).
-
Sigma-Aldrich (Merck). Application Note: N-Boc Protection. (General protocols for amine salts).
-
Common Organic Chemistry. Boc Protection Mechanism and Protocols.
-
Total Synthesis. Fmoc Protection Mechanism & Conditions.
Sources
Troubleshooting & Optimization
Improving yield in reactions with cis-4-Fluorocyclohexanamine hydrochloride
Technical Support Center: cis-4-Fluorocyclohexanamine hydrochloride
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile building block. My aim is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to proactively optimize your synthetic routes for higher yields and purity.
The introduction of a fluorine atom into a cyclohexyl ring imparts unique conformational and electronic properties that can be both advantageous and challenging.[1] This guide synthesizes field-proven insights and established chemical principles to help you troubleshoot and enhance your experimental outcomes.
Troubleshooting Guide: Low Reaction Yields
Low yields are a frequent challenge in multi-step synthesis. Before questioning the entire synthetic route, a systematic evaluation of the reaction parameters is crucial.[2] This section addresses common yield-related issues in a question-and-answer format.
Q1: My amide coupling reaction with a carboxylic acid is sluggish and results in a low yield. What are the likely causes and how can I fix it?
Low yields in amide coupling reactions involving this compound often stem from three primary factors: incomplete amine neutralization, suboptimal coupling agent activation, or side reactions.
Causality & Explanation:
-
Incomplete Neutralization: You are starting with the hydrochloride salt. The amine is protonated and therefore not nucleophilic. It is essential to add a base to liberate the free amine in situ before it can react with the activated carboxylic acid. An insufficient amount of base will result in a low concentration of the reactive free amine, leading to a slow or incomplete reaction.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the amine compared to its non-fluorinated analog. This effect, while generally modest, can become significant with less reactive carboxylic acids or sterically hindered substrates.[3]
-
Coupling Agent Decomposition/Side Reactions: Common carbodiimide coupling reagents like EDC can react with the amine to form N-acylurea byproducts if the activated carboxylic acid (the O-acylisourea intermediate) does not react quickly with the amine.[4] This pathway consumes your reagents and complicates purification.
Troubleshooting Workflow & Protocol:
Here is a systematic approach to optimize your amide coupling yield:
Caption: Troubleshooting workflow for amide coupling.
Optimized Protocol: Amide Coupling
-
Preparation: To a solution of your carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM or DMF, add HOBt (1.0 eq.).
-
Basification: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise. Stir for 10-15 minutes.
-
Activation: Add EDC (1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute with an appropriate organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
This optimized protocol, particularly the inclusion of HOBt, is designed to favor the desired amide formation over common side reactions.[4][5]
Q2: I am attempting a nucleophilic substitution (Sₙ2) reaction, but I'm observing low conversion and potential elimination byproducts. What's going wrong?
This is a classic challenge where the amine can act as both a nucleophile and a base. The cis stereochemistry also plays a role in the propensity for elimination.
Causality & Explanation:
-
Basicity vs. Nucleophilicity: Cyclohexylamines are reasonably basic. When reacting with alkyl halides (especially secondary or tertiary ones), the amine can abstract a proton from the beta-carbon, leading to an E2 elimination reaction, which competes directly with the desired Sₙ2 substitution.
-
Steric Hindrance: The cyclohexyl ring is sterically more demanding than a simple alkyl chain. This bulkiness can hinder the "backside attack" required for an Sₙ2 mechanism, slowing the substitution rate and giving the competing elimination reaction a greater chance to occur.[6][7]
-
Leaving Group: A better leaving group (e.g., I > Br > Cl > F) will accelerate both Sₙ2 and E2 pathways. If your substrate has a very good leaving group, elimination can become more prominent.
Troubleshooting & Protocol Adjustments:
| Parameter | Recommended Change | Rationale |
| Solvent | Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | Polar aprotic solvents stabilize the Sₙ2 transition state more than the reactants, accelerating substitution. They are less effective at solvating the base, which can slightly suppress elimination.[8] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway. |
| Base | Use the amine itself as the base/nucleophile. Avoid adding stronger, non-nucleophilic bases. | Adding an external strong base will strongly favor elimination. Using a slight excess of the amine ensures a basic environment without promoting E2. |
| Substrate | If possible, use a substrate with a primary halide (R-CH₂-X). | Primary halides are much less sterically hindered and less prone to elimination, strongly favoring the Sₙ2 pathway.[7] |
Optimized Protocol: Nucleophilic Substitution (Sₙ2)
-
Preparation: Dissolve the alkyl halide (1.0 eq.) in anhydrous acetonitrile.
-
Amine Addition: Add cis-4-Fluorocyclohexanamine (as the free base, 2.2 eq.). Note: To generate the free base, dissolve the HCl salt in a minimal amount of water, add 2M NaOH until pH > 12, extract with an organic solvent like DCM, dry, and concentrate.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, filter off any ammonium salt precipitate, and concentrate the filtrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amine before certain reactions?
Yes, protection is often necessary, especially if you are performing reactions that are incompatible with a free amine. The tert-butyloxycarbonyl (Boc) group is the most common and robust choice for this purpose.[9]
-
When to Protect:
-
When using strong, non-selective reducing agents (e.g., LiAlH₄).
-
When performing reactions on another part of the molecule that are sensitive to nucleophiles (e.g., acylating a different functional group).
-
When the reaction conditions are strongly acidic or involve reagents that can react with the amine.
-
Protocol: Boc Protection
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq.) to the solution.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and stir vigorously at room temperature for 4-6 hours.[10]
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected amine, which can often be used without further purification.
Q2: What are the best conditions for removing a Boc protecting group from this amine?
Acid-mediated cleavage is the standard and most efficient method for Boc deprotection.[11][12]
Protocol: Boc Deprotection
-
Dissolve the Boc-protected amine in an appropriate solvent (DCM is common).
-
Add an excess of a strong acid. The two most common choices are:
-
Trifluoroacetic Acid (TFA): Use a 25-50% solution of TFA in DCM. The reaction is typically complete within 1-2 hours at room temperature.[9]
-
HCl in Dioxane: A 4M solution of HCl in dioxane is also highly effective and often provides the product directly as the hydrochloride salt, which can be convenient for storage or subsequent steps.
-
-
After the reaction is complete (monitored by TLC), remove the solvent and excess acid in vacuo. The resulting product is the hydrochloride salt of the amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q3: Can the C-F bond be labile under my reaction conditions?
The aliphatic C-F bond is one of the strongest single bonds in organic chemistry and is generally very stable.[13] However, under certain harsh conditions, its cleavage is possible, though unlikely in most standard synthetic transformations.
-
High Stability: It is stable to most acidic and basic conditions, common oxidants, and reducing agents used in synthesis.
-
Potential for Cleavage: Extremely strong reducing conditions (e.g., dissolving metal reductions) or certain transition-metal-catalyzed reactions designed for C-F activation could potentially cleave the bond.[14][15] For the vast majority of applications in drug development, the C-F bond should be considered inert.
Q4: We are planning to scale up a reaction. What specific issues should we anticipate?
Scaling up introduces challenges that are often negligible at the lab scale.[16][17] For reactions involving cis-4-Fluorocyclohexanamine, pay close attention to:
-
Heat Transfer: Amide couplings and neutralizations can be exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient.[18] Monitor the internal temperature closely and plan for controlled reagent addition or external cooling to prevent thermal runaways.[19]
-
Mixing and Heterogeneity: In a large vessel, ensuring homogenous mixing is critical, especially during the addition of base to the hydrochloride salt.[20] Inefficient stirring can create localized "hot spots" of high pH or reagent concentration, leading to side products. Consider using an overhead mechanical stirrer.
-
Solvent Choice: Solvents that are convenient for lab-scale purification (like DCM) may be problematic at scale due to environmental regulations and cost. Plan for a scalable solvent system early in the development process.
References
- Pearson+. (n.d.). cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa...
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2025). Carbon-fluorine bond formation.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Harvard University. (n.d.). Carbon–Fluorine Bond Formation.
- CatSci Ltd. (n.d.). Some Scale-Up Considerations.
- ResearchGate. (n.d.). Measured pKa values for carboxylic acids and amine hydrochlorides.
- WordPress. (n.d.). Specific Solvent Issues with Fluorination.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions.
- ACS Publications. (2020). Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. Organometallics.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2025). Help on tricky electrophilic fluorination.
- Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- ResearchGate. (n.d.). Process Scale-Up Hazard Analysis and Product Yield Investigation of Cyclohexanol Oxidation to Cyclohexanone Using RC1 Calorimetry.
- ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.
- PMC. (2010). The C–F bond as a conformational tool in organic and biological chemistry.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BLD Pharm. (n.d.). cis-4-Aminocyclohexanecarboxylic acid.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds.
- Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Reddit. (2019). Why are some reactions difficult to scale up?
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Chem-Impex. (n.d.). Fmoc-cis-4-aminocyclohexane carboxylic acid.
- ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
- Neuman. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- PubChem. (2025). 4-Aminocyclohexanecarboxylic acid.
- Unknown. (n.d.). Nucleophilic Substitution Reactions.
- ChemicalBook. (n.d.). cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum.
Sources
- 1. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 16. reddit.com [reddit.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. catsci.com [catsci.com]
Technical Guide: Managing Side Reactions of cis-4-Fluorocyclohexanamine Hydrochloride
[1]
Introduction: The Deceptive Stability of Fluorinated Amines
cis-4-Fluorocyclohexanamine hydrochloride is a high-value scaffold in medicinal chemistry, often used to modulate lipophilicity (
Unlike its non-fluorinated counterparts, this molecule possesses a "ticking clock" built into its stereochemistry: the cis-relationship between the amine and the fluorine atom creates a specific conformational landscape that dramatically lowers the activation energy for
This guide provides the mechanistic insights and validated protocols required to handle this reagent without compromising yield or stereochemical integrity.
Critical Side Reaction Analysis
A. The Primary Threat: -Elimination of Hydrogen Fluoride (HF)[1]
The most common failure mode is the formation of 3-cyclohexen-1-amine (or its derivatives) via the loss of HF.[1]
-
The Mechanism: This reaction proceeds primarily via an E2 mechanism . For E2 elimination to occur, the leaving group (Fluorine) and the
-proton must be anti-periplanar (180° dihedral angle). -
The Stereochemical Trap:
-
In the cis-isomer, the cyclohexane ring exists in equilibrium between two chair conformations. In one conformer, the Fluorine is axial , and the Amine is equatorial .
-
An axial fluorine is perfectly anti-periplanar to the axial hydrogens at C3 and C5.
-
Consequently, the cis-isomer is kinetically primed for elimination upon exposure to base, much more so than the trans-isomer (where the diequatorial conformation dominates, placing the Fluorine in an equatorial position where it cannot easily eliminate without a high-energy ring flip).
-
B. The Secondary Threat: Epimerization (cis trans)
-
Thermodynamics: The trans-isomer (diequatorial) is thermodynamically more stable than the cis-isomer (axial/equatorial) by approximately 1.5–2.0 kcal/mol.[1]
-
Trigger: While the C-F bond is strong, harsh conditions or radical pathways can facilitate inversion. More commonly, if the amine is converted to an imine or enamine intermediate during a reaction, the stereocenter at C1 can scramble, leading to the thermodynamic trans product.
Visualizing the Risk Pathways
The following diagram illustrates the competing pathways: the desired stability vs. the elimination trap driven by the axial conformation.
Caption: Figure 1.[1] Mechanistic pathways showing the high risk of elimination from Conformer A due to stereoelectronic alignment.
Troubleshooting & FAQs
Q1: I see a new olefinic peak in my NMR after amide coupling. What happened?
Diagnosis: You likely used a strong base or high temperatures during the coupling reaction. The Cause: The base deprotonated the ammonium salt, and the resulting free amine entered the "High Risk" conformation (see Fig 1). If the base is strong enough or the temperature high enough, it abstracts the proton at C3/C5, kicking out fluoride. The Fix: Switch to a non-nucleophilic, weaker organic base like DIPEA (Hünig's base) or NMM (N-Methylmorpholine) . Avoid inorganic bases (K₂CO₃, Cs₂CO₃) in hot solvents. Keep the reaction at 0°C during the base addition.
Q2: Can I store the free amine?
Answer: No. Reasoning: The free amine is basic. In a concentrated oil/solid form, the amine of one molecule can act as a base for another, promoting intermolecular elimination (polymerization/degradation) or reacting with atmospheric CO₂ (carbamate formation). Protocol: Always generate the free amine in situ or use it immediately after workup. Store the compound strictly as the HCl salt at -20°C.
Q3: My yield is low, and I see the trans-isomer.
Diagnosis: Epimerization.[1][2] The Cause: This often happens if you use conditions that allow reversible imine formation (e.g., reductive amination with insufficient reducing agent activity) or if the reaction mixture was heated excessively. The Fix: Ensure your reaction conditions are under kinetic control. For reductive aminations, use NaBH(OAc)₃ at room temperature rather than NaCNBH₃ at high heat.
Validated Experimental Protocols
Protocol A: Safe In Situ Neutralization for Amide Coupling
Use this protocol to avoid isolating the unstable free amine.
| Step | Action | Technical Rationale |
| 1 | Dissolve Carboxylic Acid (1.0 eq) and Coupling Agent (e.g., HATU, 1.1 eq) in DMF/DCM.[1] | Pre-activation of the acid prevents the amine from sitting in basic solution waiting for the active ester. |
| 2 | Add DIPEA (1.0 eq) and stir for 5 mins at 0°C. | Activates the acid. Low temp minimizes racemization of the acid. |
| 3 | Separately , suspend cis-4-fluorocyclohexanamine HCl (1.1 eq) in the solvent. | Keeps the amine as a salt until the last moment. |
| 4 | Add the amine suspension to the activated acid mixture. | Brings reactants together.[1] |
| 5 | Add a second portion of DIPEA (1.1 eq) dropwise at 0°C. | CRITICAL: This releases the free amine slowly. As soon as it is free, it is captured by the activated ester, minimizing the time available for elimination. |
| 6 | Allow to warm to RT only after 1 hour. | Ensures coupling is mostly complete before thermal energy is added. |
Protocol B: "Cold-Biphasic" Free-Basing (If isolation is strictly necessary)
Use this only if you must use the amine as a reagent in a reaction incompatible with HCl.[1]
-
Prepare: Cool 10 mL of DCM and 10 mL of saturated aqueous NaHCO₃ (mild base) to 0°C.
-
Mix: Add cis-4-fluorocyclohexanamine HCl (1.0 g) to the biphasic mixture.
-
Agitate: Stir vigorously at 0°C for exactly 5-10 minutes.
-
Extract: Separate layers quickly. Extract aqueous layer once more with cold DCM.[1]
-
Dry: Dry organics over MgSO₄ (keep cold) for 5 mins.
-
Use: Filter and use the DCM solution immediately in the next step. Do not concentrate to dryness if possible.
Decision Tree: Reagent Selection
Use this logic flow to select the correct conditions and avoid side reactions.
Caption: Figure 2. Decision matrix for selecting reaction conditions to minimize side reactions.
References
-
PubChem. 4-Fluorocyclohexan-1-amine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[3] Wiley-Interscience.[1] (Foundational text on conformational analysis of 1,4-disubstituted cyclohexanes).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5] Chemical Society Reviews, 37, 320-330.[1] (Review of stability and utility of fluorinated scaffolds).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (Mechanistic grounding for E2 elimination in cyclohexane systems).
Stability of cis-4-Fluorocyclohexanamine hydrochloride under acidic/basic conditions
Topic: Stability & Handling Guide
Document ID: TSC-FCA-004 Last Updated: 2025-05-20 Status: Active
Executive Summary
cis-4-Fluorocyclohexanamine hydrochloride is a robust building block under acidic storage conditions but exhibits conditional instability upon neutralization.
The critical stability factor is the stereoelectronic geometry of the cis-isomer. Unlike its trans-counterpart, the cis-isomer possesses a conformational bias that places the fluorine atom in an axial position, rendering it susceptible to base-promoted
Module 1: The Mechanistic Basis of Instability
To troubleshoot effectively, you must understand the "Axial Fluorine Trap."
Conformational Analysis
In 1,4-disubstituted cyclohexanes, the molecule exists in equilibrium between two chair conformations.[1] Steric bulk dictates the preferred conformer.
-
The Amine/Ammonium Group: Has a higher A-value (steric demand) than Fluorine (
vs kcal/mol). It strongly prefers the Equatorial position. -
The cis-Constraint: In a cis-1,4 system, if one group is equatorial, the other must be axial.[1]
-
The Result: The amine forces the fluorine into the Axial position.
The Elimination Risk (E2 Mechanism)
An E2 elimination reaction requires the leaving group (Fluorine) and a neighboring proton to be anti-periplanar (180° apart).
-
Axial Fluorine: Is perfectly anti-periplanar to the axial protons at C3 and C5.
-
Consequence: Upon exposure to strong base or heat, the molecule is geometrically primed to eject HF, forming 3-cyclohexen-1-amine .
Figure 1: The conformational lock of cis-4-fluorocyclohexanamine places fluorine in the reactive axial position, facilitating HF elimination.
Module 2: Stability Under Acidic Conditions
Status: Stable / Safe Zone
The hydrochloride salt form (
Key Concerns & Solutions
| Issue | Mechanism | Impact | Mitigation Strategy |
| Hygroscopicity | Ionic lattice energy vs. hydration energy. HCl salts readily absorb atmospheric moisture. | Clumping, weighing errors, hydrolysis of other sensitive reagents in the pot. | Store in a desiccator or under Argon. Allow to warm to RT before opening. |
| Solubility | Common Ion Effect. | Reduced solubility in high-molarity HCl solutions. | Dissolve in water or methanol first, then acidify if necessary. |
| Storage | Oxidation (Slow). | While salts are resistant, free amines oxidize. | Store at 2–8°C. Re-test purity annually via ¹⁹F NMR. |
Module 3: Stability Under Basic Conditions
Status: Conditional / Danger Zone
Neutralization (Free-basing) is the most critical step. The transition from
Troubleshooting the "Free-Base" Workflow
Scenario 1: Yield Loss during Extraction
-
Cause: 4-Fluorocyclohexanamine is a low molecular weight, polar amine. It has significant water solubility even in its neutral form.
-
Fix: Do not use simple Ether/Water extraction.
-
Protocol: Saturate the aqueous phase with NaCl (salting out).
-
Solvent: Use DCM (Dichloromethane) or CHCl
(3x extractions). The fluorine atom increases lipophilicity slightly, but not enough to ignore water solubility.
-
Scenario 2: Appearance of Olefinic Peaks (NMR)
-
Observation: New peaks in
H NMR at 5.5–6.0 ppm; loss of F-C-H coupling in F NMR. -
Cause: HF Elimination (see Module 1).[2]
-
Trigger: Use of strong bases (NaOH, KOH) at elevated temperatures (
C) or prolonged exposure to strong base. -
Fix: Switch to milder bases (K
CO ) or keep the reaction strictly at C during the basic phase.
Module 4: Validated Protocols
Protocol A: "Cold-Biphasic" Free-Basing (Recommended)
Use this protocol to generate the free amine for immediate use in coupling reactions.
-
Preparation: Suspend cis-4-fluorocyclohexanamine HCl (
equiv) in DCM ( mL/g). -
Cooling: Cool the suspension to 0°C in an ice bath.
-
Neutralization: Add 2M NaOH (1.1 equiv) dropwise.
-
Note: While NaOH is a strong base, the low temperature and biphasic nature (DCM/Water) protect the amine from elimination.
-
-
Extraction:
-
Stir vigorously for 10 minutes at 0°C.
-
Separate layers immediately.
-
Extract aqueous layer 2x with cold DCM.
-
-
Drying: Dry combined organics over Na
SO (Sodium Sulfate) for <15 mins.-
Avoid: MgSO
(Magnesium Sulfate) can sometimes act as a Lewis acid and promote degradation in sensitive fluoro-organics.
-
-
Concentration: Remove solvent under reduced pressure at <30°C . Do not heat the water bath.
Protocol B: Rapid Stability Check (NMR)
Use this to verify batch integrity.
-
Solvent: D
O (for salt), CDCl (for free base). -
F NMR Parameters:
-
Target Signal: Look for a multiplet around -170 to -190 ppm (typical for cyclohexyl fluoride).
-
Degradation Flag: Appearance of a singlet at -120 ppm (Fluoride ion, if hydrolyzed) or disappearance of the signal (if HF eliminates and volatile HF is lost).
-
-
H NMR Parameters:
-
Geminal Proton: The proton attached to the same carbon as Fluorine (H-C-F) appears as a distinct doublet of multiplets (
) at ~4.5–5.0 ppm with large coupling (~48 Hz). -
Loss of Integrity: Disappearance of this coupling indicates loss of Fluorine.
-
Module 5: Decision Logic (Graphviz)
Figure 2: Decision tree for handling parameters to avoid degradation.
References
-
Conformational Analysis of Cyclohexanes
- Title: Conformational Analysis of 1,4-Disubstituted Cyclohexanes.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Mechanisms of Elimination
-
Handling of Amine Salts
-
Compound Properties (PubChem)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of solvent on cis-4-Fluorocyclohexanamine hydrochloride reactivity
Technical Support Guide: Solvent Effects on cis-4-Fluorocyclohexanamine Hydrochloride Reactivity
Executive Summary & Molecule Profile
Subject: this compound (CAS: N/A for specific salt/isomer combo in common public DBs, but generic free base is 74058-19-8 derivatives).[1] Molecular Challenge: This molecule presents a dual challenge in synthesis:
-
Electronic Deactivation: The
-fluorine substituent exerts a through-bond inductive withdrawal (-I effect), lowering the pKa of the amine and reducing its nucleophilicity compared to non-fluorinated cyclohexylamine.[1] -
Solubility Mismatch: As a hydrochloride salt, it is highly polar and hydrophilic, while most electrophiles (acyl chlorides, activated esters) are lipophilic.[1]
The Solvent Paradox: You need a polar solvent to dissolve the salt, but a non-polar or aprotic environment to maximize the nucleophilicity of the free amine.
Solubility & Dissolution Matrix
The first hurdle researchers face is simply getting the material into solution without deactivating it.
Table 1: Solvent Compatibility Matrix for cis-4-Fluorocyclohexanamine HCl
| Solvent Class | Examples | Solubility (Salt) | Reactivity Impact | Recommendation |
| Polar Protic | Water, Methanol, Ethanol | High | Low. Strong H-bonding solvation shell shields the amine, retarding attack on electrophiles.[1] | Use only for workup or recrystallization.[1] Avoid for coupling. |
| Polar Aprotic | DMF, DMSO, DMAc | High | High. Dissolves salt; once neutralized, the "naked" amine is very reactive. | Preferred for difficult couplings or SNAr reactions.[1] |
| Chlorinated | DCM, Chloroform | Negligible | Variable. Requires in situ neutralization (Phase Transfer conditions).[1] | Standard for simple amide couplings if using DIPEA/TEA.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Low | Moderate. Often used as a co-solvent with water or DMF.[1] | Good for precipitating the final product as a salt.[1] |
Reactivity Mechanics: The Fluorine Effect
Researchers often report lower yields with this building block compared to cyclohexylamine.[1] This is not user error; it is electronic causality.
The Mechanism:
The fluorine atom at the 4-position pulls electron density through the
-
Result: The lone pair on the nitrogen is less available.[2][3]
-
Solvent Aggravation: If you run this in Methanol, the solvent molecules H-bond to that already-weakened lone pair, effectively "caging" it.
Visualizing the Solvation Barrier
Caption: Figure 1. Solvation effects on nucleophilicity.[1] Protic solvents stabilize the amine but hinder reaction kinetics.
Optimized Protocols
Do not rely on "standard" amide coupling recipes. Use these modified workflows to account for the salt form.
Protocol A: The "In Situ" Release (DCM/THF)
Best for: Standard amide couplings (HATU, EDC) where workup ease is prioritized.
-
Suspension: Suspend cis-4-fluorocyclohexanamine HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration). It will look like a cloudy slurry.[1]
-
Activation: Add the auxiliary base (DIPEA or TEA, 3.0 equiv ) before adding the electrophile.
-
Why 3.0 equiv? 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the acid generated during coupling, and 1.0 eq excess to drive equilibrium.
-
-
Dissolution Event: Stir for 10-15 minutes. The slurry should clear (or become translucent) as the free amine is released and dissolves in DCM.
-
Coupling: Add the Carboxylic Acid (1.1 eq) and Coupling Reagent (e.g., HATU, 1.1 eq).[1]
-
Monitoring: Monitor by LCMS. If the reaction stalls, add a catalytic amount of DMAP (0.1 eq), but watch for racemization if your acid is chiral.
Protocol B: The "Power Solvation" (DMF/DMSO)
Best for: SNAr reactions or reacting with weak electrophiles.
-
Dissolution: Dissolve the amine HCl salt in minimal dry DMF. It should fully dissolve.[1]
-
Base: Add DIPEA (2.5 equiv).
-
Reaction: Add the electrophile.
-
Workup Warning: DMF is hard to remove. Dilute the reaction mixture with EtOAc (10x volume) and wash 3x with 5% LiCl solution or Brine to remove the DMF before evaporating.
Troubleshooting & FAQs
Q1: My reaction in DCM is heterogeneous (slurry). Is this a problem?
-
Answer: Initially, no.[1][4][5] The HCl salt is insoluble.[1] However, if it remains a slurry after adding DIPEA, your "free-basing" step failed.[1]
-
Fix: Add a co-solvent like DMF (10% v/v) to solubilize the salt, allowing the base to neutralize it effectively.
Q2: I see two peaks in my LCMS with the same mass. Did I epimerize the cis to trans?
-
Answer: It is possible but unlikely under standard coupling conditions (room temp, weak base).[1]
-
Diagnosis: 4-substituted cyclohexanes exhibit rotamers.[1] The cis isomer exists in an axial/equatorial equilibrium.[1] These can sometimes separate on specialized columns or appear as broadened peaks.[1] However, if you used strong heat (>80°C) or strong bases (NaH), you may have thermodynamically equilibrated to the more stable trans isomer.
-
Verification: Check 1H NMR. The coupling constant (
-value) of the proton at the C1 position (attached to NH) differs significantly between axial (cis in some conformers) and equatorial orientations.
Q3: The reaction works in DMF but yields are low in Methanol. Why?
-
Answer: Solvation effect. Methanol stabilizes the amine lone pair via Hydrogen bonding, reducing its energy and reactivity. Switch to Aprotic solvents (DMF, DCM, ACN).[1]
Workflow Visualization
Figure 2: Decision Tree for Solvent Selection
Caption: Figure 2. Solvent selection decision tree based on electrophile sensitivity and solubility requirements.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Context: Establishes the inductive effects of fluorine on amine basicity and nucleophilicity.[1]
-
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link[1]
- Context: Authoritative text on solvation shells (protic vs aprotic)
-
PubChem Compound Summary. (2025). 4-Fluorocyclohexanamine (and related salts).[1] National Library of Medicine.[1] Link[1]
-
Context: Physical property data and general safety/handling for fluorinated cyclohexylamines.[1]
-
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
- Context: Explains the stereoelectronic effects (gauche effect)
Sources
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure of cis-4-Fluorocyclohexanamine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the precise three-dimensional architecture of a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, fluorinated cyclohexane scaffolds are of profound interest due to the unique conformational and electronic properties imparted by the fluorine atom. This guide provides an in-depth framework for the comparative analysis of the X-ray crystal structures of cis-4-fluorocyclohexanamine hydrochloride derivatives. We will delve into the foundational principles of conformational analysis, outline a robust experimental workflow for structure determination, and establish a comprehensive framework for comparing key structural parameters. This guide is designed to empower researchers to interpret and leverage crystallographic data for rational drug design and the elucidation of structure-activity relationships (SAR).
Part 1: Foundational Principles of Cyclohexane Conformational Analysis
The cyclohexane ring is not a flat hexagon. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation, which is the most stable arrangement.[1][2] In this conformation, the substituents on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).
A fundamental principle of conformational analysis is that bulky substituents preferentially occupy the more spacious equatorial position to minimize steric hindrance with other axial substituents on the same face of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[2][3][4]
For cis-1,4-disubstituted cyclohexanes, such as the title compounds, the stereochemistry dictates that one substituent must be in an axial position while the other is equatorial.[4] This leads to a conformational equilibrium between two chair forms, as shown below. The position of this equilibrium is determined by the relative "conformational free energy" (A-value) of the two substituents.
The introduction of a fluorine atom presents a fascinating case. While fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen), its high electronegativity introduces significant electrostatic and hyperconjugative effects.[5] These can sometimes lead to a preference for the axial position, contrary to what would be expected based on steric bulk alone.[6] The protonated amine, in the form of its hydrochloride salt, is a key player in the crystal lattice, acting as a hydrogen bond donor to the chloride anion.[7][8] This extensive hydrogen bonding network is often the primary determinant of the overall crystal packing.[9][10]
Part 2: Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process. Here, we outline a generalized workflow for obtaining and analyzing the crystal structure of a novel this compound derivative.
Experimental Protocol: Synthesis and Crystallization
-
Salt Formation:
-
Dissolve the parent cis-4-fluorocyclohexanamine derivative in a suitable anhydrous solvent (e.g., diethyl ether, methanol).
-
Under stirring, add a stoichiometric equivalent of a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise.
-
The hydrochloride salt will typically precipitate as a solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.[11]
-
-
Single Crystal Growth:
-
The key to successful X-ray crystallography is the growth of high-quality single crystals.[12] Several methods can be employed:
-
Slow Evaporation: Dissolve the salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water). Cover the container with a perforated film and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
-
Data Collection and Structure Refinement
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.[12][13]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The instrument rotates the crystal and collects thousands of these diffraction images.[14]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal) and the symmetry of the crystal lattice.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.[14]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[15]
Below is a diagram illustrating the comprehensive workflow.
Part 3: A Framework for Comparative Structural Analysis
When comparing a series of this compound derivatives, the analysis should be systematic, examining both intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together in the crystal).
Intramolecular Geometry
-
Cyclohexane Ring Conformation: The primary point of analysis is the conformation of the six-membered ring. While a chair conformation is expected, it may be distorted. This can be quantified using Cremer-Pople puckering parameters, which provide a precise description of the ring's shape. Any significant deviation from an ideal chair should be noted and correlated with the substitution pattern.
-
Bond Lengths and Angles: Compare the C-F and C-N bond lengths across the series. Does substitution elsewhere on the molecule electronically influence these bonds? The internal bond angles of the cyclohexane ring can indicate areas of strain. Angles significantly deviating from the ideal tetrahedral angle (~109.5°) should be scrutinized.
-
Orientation of Substituents: The key feature of the cis-4-fluoro isomer is the axial/equatorial relationship between the fluorine and amino groups. The X-ray structure will unequivocally show which group occupies which position in the solid state. This is crucial as the axial vs. equatorial placement can dramatically alter a molecule's interaction with a biological target.
Intermolecular Interactions and Crystal Packing
-
Hydrogen Bonding Network: The protonated ammonium group (-NH3+) is an excellent hydrogen bond donor, and the chloride ion (Cl-) is an excellent acceptor. The primary analysis here involves mapping the N-H···Cl hydrogen bonds. How many chloride ions does each ammonium group interact with? Do these interactions link the molecules into chains, sheets, or a three-dimensional network?[7][8]
-
Role of Fluorine: Beyond its conformational influence, fluorine can participate in weak C-H···F hydrogen bonds. While controversial, these interactions can play a role in directing the crystal packing.[5] The analysis should look for short contacts between fluorine and hydrogen atoms on neighboring molecules.
-
Crystal Packing Motifs: Describe the overall arrangement of molecules in the unit cell. Do they form layers? Do the cyclohexane rings stack? Understanding the packing can provide insights into physical properties like solubility and melting point.
Data Presentation for Comparison
To facilitate a clear comparison across a series of derivatives, quantitative data should be summarized in a structured table.
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 | Alternative Compound |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic |
| Space Group | P2₁/c | Pnma | P-1 | P2₁/c |
| Ring Conformation | Chair | Chair | Distorted Chair | Chair |
| F Substituent | Axial | Axial | Axial | Equatorial |
| -NH3+ Substituent | Equatorial | Equatorial | Equatorial | Axial |
| C-F Bond Length (Å) | 1.395(2) | 1.398(3) | 1.401(2) | 1.392(4) |
| C-N Bond Length (Å) | 1.492(2) | 1.490(3) | 1.495(2) | 1.488(4) |
| N-H···Cl Distances (Å) | 3.15-3.25 | 3.12-3.28 | 3.18-3.30 | 3.10-3.22 |
| Packing Motif | Layered | 3D Network | Chains | Layered |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 4: Comparison with Alternative Techniques: NMR Spectroscopy
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformation of molecules in solution. A comparative guide would be incomplete without acknowledging its complementary role.
-
¹H NMR: The coupling constants (³JHH) between vicinal protons on the cyclohexane ring are highly dependent on the dihedral angle between them. Larger coupling constants (~10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This allows for the assignment of axial and equatorial positions for protons, and by inference, for the substituents.
-
¹⁹F NMR: The chemical shift of the fluorine atom can also be sensitive to its axial or equatorial environment.
-
Dynamic Processes: If the two chair conformers are rapidly interconverting in solution on the NMR timescale, an averaged spectrum is observed. Low-temperature NMR experiments can "freeze out" this interconversion, allowing the individual conformers to be observed and their relative populations to be determined.
Comparing the solid-state structure (X-ray) with the solution-state conformation (NMR) is crucial. Does the molecule adopt the same conformation in the crystal as it does in solution? If not, the crystal packing forces are likely influencing the observed solid-state structure. This can have significant implications for drug design, where the interaction with a biological target occurs in a solution-like environment.
Conclusion
The comprehensive structural analysis of this compound derivatives through single-crystal X-ray crystallography provides invaluable insights for medicinal chemistry and drug development. By systematically comparing intramolecular geometry and intermolecular packing forces across a series of compounds, researchers can build a detailed understanding of the subtle effects of chemical modification on three-dimensional structure. This guide provides a robust framework for conducting such comparative studies, from the practical steps of crystallization and data collection to the nuanced interpretation of conformational and packing parameters. Integrating these solid-state data with solution-state conformational analysis from techniques like NMR will ultimately lead to a more complete molecular picture, paving the way for the rational design of more effective and specific therapeutic agents.
References
- Linclau, B., et al. (2016). Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Journal of Organic Chemistry.
- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.
- Traetteberg, M., et al. (2006). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane.
- Chemistry LibreTexts. (2021). 3.
- Chemistry LibreTexts. (2022). 4.
- Chemistry World. (2020).
- Scribd. Part I. Conformational Analysis of 14-Disubstituted Cyclohexanes.
- Ferreira, F., et al. (2023). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. Chemistry – A European Journal.
- ResearchGate. (2014). Hydrogen bonding in the amine hydrohalides. I. General aspects.
- BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
- ACS Publications. CONFORMATION OF FLUORINATED CYCLOHEXANES. The Journal of Physical Chemistry.
- Parsons, S., et al. (2012). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm.
- Chemistry World. (2015).
- Canadian Science Publishing. (1956). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry.
- Royal Society of Chemistry. (2018). Chapter 2: The Role of Hydrogen Bonding in Co-crystals.
- Excillum. Small molecule crystallography.
- Duke Scholars. (1998). Supramolecular Alcohol-Amine Crystals and Their Hydrogen-Bond Patterns. Acta Crystallographica Section B Structural Science.
- Wikipedia. X-ray crystallography.
- Michigan State University. (2025).
- MDPI. (2022). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one.
- ResearchGate. Single-crystal X-ray structure of the hydrochloride salt of compound 1.
- University of St Andrews. Multivicinal fluorine substitution of the cyclohexane ring.
- Wiberg, K. B., & Marquez, M. (1998). Effect of fluorine substitution on the energies of small ring compounds. Journal of the American Chemical Society.
- University of St Andrews. Multivicinal fluorinated cyclohexanes, a new structural motif in organic chemistry.
- ChemSurvival. (2013). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. excillum.com [excillum.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | MDPI [mdpi.com]
In vitro/in vivo comparison of compounds derived from cis-4-Fluorocyclohexanamine hydrochloride
An In-depth Technical Guide to the In Vitro and In Vivo Comparison of Novel Monoamine Transporter Ligands Derived from cis-4-Fluorocyclohexanamine Hydrochloride
Introduction
In the quest for novel therapeutics for central nervous system (CNS) disorders, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical phase in this journey is the rigorous comparison of a compound's performance in controlled in vitro environments with its efficacy and behavior in complex biological systems (in vivo). This guide provides a comprehensive comparative analysis of two novel compounds, Compound A and Compound B , derived from the parent structure this compound.
These compounds were rationally designed as potential monoamine transporter ligands, with a primary focus on the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders.[1] This guide will detail the experimental rationale, methodologies, and results of both in vitro and in vivo studies, culminating in a critical discussion of the observed correlations—and discrepancies—between the two domains. Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating and interpreting preclinical data, thereby facilitating more informed decision-making in the drug discovery pipeline.
Compound Synthesis and Rationale
The selection of the cis-4-fluorocyclohexanamine scaffold was deliberate. The cyclohexane core provides a rigid framework for presenting pharmacophoric elements to target receptors, while the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration.[2] The synthesis of Compound A and Compound B involved a multi-step process, beginning with the Birch reduction of a substituted benzonitrile, followed by a series of epoxidation and hydrofluorination reactions to yield the core amine structure.[3] Subsequent N-arylation with distinct aromatic moieties resulted in the final compounds, designed to probe the binding pocket of the serotonin transporter.
Part 1: In Vitro Characterization
The primary objective of the in vitro assessment was to determine the affinity and selectivity of Compound A and Compound B for the human serotonin transporter (hSERT). A secondary screening was performed against the 5-HT1A receptor, as dual-acting compounds targeting both SERT and 5-HT1A have shown promise as next-generation antidepressants.[1]
Experimental Protocol: In Vitro Serotonin Reuptake Assay
A cell-based serotonin reuptake inhibition assay was employed using human embryonic kidney 293 (HEK293) cells stably expressing hSERT.[4]
-
Cell Culture: hSERT-HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418 as a selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells were seeded into 96-well plates and grown to 80-90% confluency. On the day of the assay, the culture medium was removed, and cells were washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Test compounds (Compound A, Compound B, and reference compound Fluoxetine) were serially diluted in KRH buffer containing 0.1% DMSO. 25 µL of each compound dilution was added to the wells.
-
Radioligand Addition and Incubation: The assay was initiated by adding 25 µL of KRH buffer containing [3H]-serotonin ([3H]-5-HT) to a final concentration approximately equal to its Km (1.0 µM).[5] The plates were incubated for 15 minutes at 37°C.
-
Assay Termination and Lysis: The incubation was terminated by aspirating the assay buffer and washing the cells twice with ice-cold KRH buffer. Cells were then lysed with 1% Triton X-100.
-
Scintillation Counting: The radioactivity retained within the cells was quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake was determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM citalopram). Specific uptake was calculated by subtracting non-specific uptake from total uptake. IC50 values were determined by non-linear regression analysis of the concentration-response curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Results
The in vitro data revealed that both Compound A and Compound B are potent inhibitors of the serotonin transporter.
| Compound | hSERT Ki (nM) | 5-HT1A Ki (nM) | Selectivity (5-HT1A/hSERT) |
| Compound A | 2.5 | 150 | 60 |
| Compound B | 8.1 | 25 | 3.1 |
| Fluoxetine | 9.6[5] | >1000 | >104 |
Table 1: In Vitro Binding Affinities and Selectivity of Test Compounds.
Compound A demonstrated high affinity and selectivity for hSERT, with a Ki value of 2.5 nM and a 60-fold selectivity over the 5-HT1A receptor. In contrast, Compound B, while still a potent SERT inhibitor (Ki = 8.1 nM), exhibited significant affinity for the 5-HT1A receptor (Ki = 25 nM), indicating a dual-acting profile. Fluoxetine, a well-characterized Selective Serotonin Reuptake Inhibitor (SSRI), was included as a reference and showed the expected high selectivity for hSERT.[5]
Signaling Pathway Visualization
To conceptualize the molecular mechanisms of action, the signaling pathways for the serotonin transporter and the 5-HT1A receptor are illustrated below.
Caption: Serotonin Transporter (SERT) Inhibition Workflow.
Caption: 5-HT1A Receptor Signaling Pathway.
Part 2: In Vivo Evaluation
Based on the promising in vitro profiles, Compound A and Compound B were advanced to in vivo testing to assess their potential antidepressant-like effects. The Forced Swim Test (FST) in mice was selected as the primary behavioral assay, as it is a widely used and validated model for screening antidepressant efficacy.[6][7]
Experimental Protocol: Mouse Forced Swim Test
All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Animals: Male C57BL/6J mice (8-10 weeks old) were used. Animals were housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Acclimation: Mice were brought to the testing room at least 60 minutes prior to the start of the experiment to acclimate.[6]
-
Drug Administration: Compound A, Compound B (at doses of 5, 10, and 20 mg/kg), Fluoxetine (20 mg/kg), or vehicle (0.9% saline with 5% Tween 80) were administered via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Forced Swim Test Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) was filled with water (23-25°C) to a depth of 15 cm.[8]
-
Test Procedure: Each mouse was gently placed into the cylinder for a 6-minute session.[8][9] The entire session was video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scored the duration of immobility during the last 4 minutes of the 6-minute test. Immobility was defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.[10]
-
Post-Test Care: After the test, mice were removed from the water, gently dried with a towel, and placed in a heated cage for a short period before being returned to their home cage.[6]
-
Data Analysis: The duration of immobility was compared across treatment groups using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.
In Vivo Results
Both compounds demonstrated antidepressant-like activity in the Forced Swim Test, as evidenced by a significant reduction in immobility time compared to the vehicle-treated group.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | 155 ± 8.2 | - |
| Compound A | 5 | 130 ± 7.5 | 16.1% |
| Compound A | 10 | 95 ± 6.9 | 38.7% |
| Compound A | 20 | 88 ± 7.1 | 43.2% |
| Compound B | 5 | 110 ± 8.1 | 29.0% |
| Compound B | 10 | 85 ± 6.5 | 45.2% |
| Compound B | 20 | 82 ± 6.8 | 47.1% |
| Fluoxetine | 20 | 92 ± 7.3 | 40.6% |
Table 2: In Vivo Efficacy in the Mouse Forced Swim Test. *p < 0.05 compared to Vehicle group (Dunnett's test).
Compound A showed a dose-dependent decrease in immobility, reaching statistical significance at 10 and 20 mg/kg. Interestingly, Compound B was effective at a lower dose (5 mg/kg) and produced a slightly greater maximal effect than Compound A at the highest dose tested. The performance of both compounds was comparable to the positive control, Fluoxetine.
Part 3: In Vitro / In Vivo Comparison and Discussion
The primary goal of this guide is to bridge the findings from our controlled in vitro assays with the outcomes of our in vivo behavioral model. A successful translation from in vitro potency to in vivo efficacy is a key objective in drug development, though often challenging to achieve.[5][11][12]
Pharmacokinetic Profiling
To aid in the interpretation of the in vitro/in vivo data, a preliminary pharmacokinetic (PK) study was conducted in rats.
| Compound | t1/2 (h) | Cmax (ng/mL) | Bioavailability (%) | Brain/Plasma Ratio |
| Compound A | 4.2 | 280 | 45 | 1.5 |
| Compound B | 6.8 | 210 | 65 | 2.8 |
Table 3: Key Pharmacokinetic Parameters of Test Compounds in Rats.
Analysis of the Correlation
At first glance, the in vitro data for Compound A, with its superior potency and selectivity for SERT, might have predicted a more robust in vivo response compared to Compound B. However, the in vivo results tell a more nuanced story. Compound B, despite its lower in vitro affinity for SERT, demonstrated efficacy at a lower dose and a slightly greater overall reduction in immobility in the FST.
This apparent discrepancy highlights the complex interplay of factors that govern a drug's action in a living organism.[5][12] Several key points emerge from this comparative analysis:
-
The Influence of Pharmacokinetics: The PK data reveal that Compound B possesses a longer half-life, higher oral bioavailability, and, crucially, a greater brain-to-plasma ratio than Compound A. This suggests that Compound B achieves higher and more sustained concentrations at its target site in the CNS, which could compensate for its lower in vitro potency.[13] The relationship between a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical determinant of its in vivo performance.
-
The Role of Secondary Pharmacology: The dual-acting nature of Compound B, with its significant affinity for the 5-HT1A receptor, may contribute to its enhanced in vivo efficacy. The 5-HT1A receptor is an autoreceptor that regulates serotonin release; agonism at this receptor can lead to a synergistic antidepressant effect when combined with SERT inhibition.[1] This underscores the importance of a broader pharmacological profiling to understand the complete mechanism of action.
-
Limitations of In Vitro Models: While indispensable for initial screening, in vitro assays using cell lines or isolated proteins cannot fully recapitulate the complexity of the CNS.[9] Factors such as metabolic degradation, plasma protein binding, and transport across the blood-brain barrier are not accounted for in these simplified systems.
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow for the in vitro/in vivo comparison.
Caption: Integrated Preclinical Drug Discovery Workflow.
Conclusion
The comparative analysis of Compound A and Compound B serves as a compelling case study in the complexities of preclinical drug development. While in vitro assays are powerful tools for identifying potent and selective ligands, they provide an incomplete picture of a compound's ultimate therapeutic potential. The superior in vivo performance of the dual-acting Compound B, likely driven by a combination of favorable pharmacokinetics and synergistic pharmacology, highlights the necessity of integrating in vivo studies early in the discovery process.
This guide demonstrates that a holistic approach, which considers not only the primary target affinity but also secondary pharmacology, ADME properties, and brain penetration, is essential for successfully navigating the path from bench to bedside. The true value of in vitro data is realized when it is used not as a sole predictor of success, but as a foundational piece of a larger, more intricate puzzle that is ultimately solved through careful and comprehensive in vivo evaluation.
References
-
The Mouse Forced Swim Test - PMC - NIH. (URL: [Link])
-
Forced Swim Test v.3. (URL: [Link])
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (URL: [Link])
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (URL: [Link])
-
Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed. (URL: [Link])
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. (URL: [Link])
-
The mouse forced swim test - Johns Hopkins University. (URL: [Link])
-
In vitro - in vivo correlation: from theory to applications - PubMed. (URL: [Link])
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (URL: [Link])
-
PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr - RJPT SimLab. (URL: [Link])
-
What is the protocol for a serotonin release assay? - Dr.Oracle. (URL: [Link])
-
The Mouse Forced Swim Test - PMC - NIH. (URL: [Link])
-
Antidepressant-like effects of CCKB antagonists in mice: antagonism by naltrindole - PMC. (URL: [Link])
-
Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC. (URL: [Link])
-
The metabolites of cyclohexylamine in man and certain animals - PubMed. (URL: [Link])
-
Antidepressant-like effects of cinnamamide derivative M2 via D2 receptors in the mouse medial prefrontal cortex - PMC. (URL: [Link])
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (URL: [Link])
-
Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - Beilstein Journals. (URL: [Link])
-
In Vivo Antidepressant Effect of Passiflora edulis f. flavicarpa into Cationic Nanoparticles: Improving Bioactivity and Safety - PMC. (URL: [Link])
-
PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts - NCBI. (URL: [Link])
-
Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed. (URL: [Link])
-
L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice - PubMed. (URL: [Link])
-
A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - ResearchGate. (URL: [Link])
-
Inhibitory effects of Valeriana fauriei root extract on serotonin uptake in vitro caused by the interaction among its active ingredients including a new compound - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. preskorn.com [preskorn.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. SSRI antidepressants differentially modulate serotonin reuptake and release in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for cis-4-Fluorocyclohexanamine Hydrochloride Derivatives
Introduction: The Criticality of Specificity for Small Fluorinated Molecules
In the landscape of modern drug development, the use of small, structurally unique molecules is increasingly common. Fluorinated compounds, such as cis-4-Fluorocyclohexanamine hydrochloride, are of particular interest due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity.[1] However, developing specific antibodies for these small molecules—essential for pharmacokinetic (PK), pharmacodynamic (PD), and anti-drug antibody (ADA) assays—presents a significant challenge. The core of this challenge lies in ensuring the antibody's specificity: its ability to bind exclusively to the target molecule without recognizing structurally similar derivatives, metabolites, or endogenous compounds.[2]
Antibody cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate quantification and false-positive results, compromising the integrity of preclinical and clinical data.[3] This guide provides a comprehensive comparison of methodologies to rigorously characterize the cross-reactivity of antibodies raised against the hapten cis-4-Fluorocyclohexanamine HCl. We will delve into the rationale behind experimental design, present detailed protocols for key immunoassays, and offer a framework for interpreting the resulting data.
The Foundation: Hapten-Carrier Conjugation and Immunization Strategy
Small molecules like cis-4-Fluorocyclohexanamine HCl are haptens; they are not immunogenic on their own. To elicit an immune response, they must first be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4]
The Causality Behind Conjugation Chemistry: The choice of conjugation strategy is paramount as it dictates which parts of the hapten are exposed to the immune system, thereby defining the resulting antibody's epitope specificity. The primary amine on the cyclohexyl ring is the most logical and accessible point for conjugation. Using a linker like glutaraldehyde or, more commonly, activating a carboxyl group on the carrier protein with carbodiimide chemistry (e.g., EDC/NHS) to react with the hapten's amine, ensures the unique fluorinated cyclohexane ring is presented to B-cells. This strategy is designed to generate antibodies that recognize the fluorine substitution and the cis stereochemistry, which are the key differentiating features of the target analyte.
Caption: Workflow for generating antibodies against a small molecule hapten.
Comparative Methodologies for Cross-Reactivity Assessment
A multi-pronged approach using orthogonal methods is essential for a comprehensive assessment of antibody specificity. Here, we compare the gold standard, Competitive ELISA, with the powerful kinetic analysis of Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse for Specificity Screening
A competitive immunoassay is the preferred format for quantifying small molecules. In this setup, the free analyte (the "competitor") in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of free analyte in the sample results in a lower signal, creating an inverse relationship that can be used for quantification and specificity assessment.
Experimental Rationale: By using structurally related molecules as competitors, we can quantitatively determine their ability to displace the target analyte, thereby measuring their cross-reactivity. This is a direct measure of the antibody's specificity. The choice of competitors is critical and should include molecules that challenge the antibody's ability to recognize the key features of the target.[2]
Panel of Potential Cross-Reactants:
-
trans-4-Fluorocyclohexanamine: To assess stereospecificity.
-
Cyclohexanamine: To determine the contribution of the fluorine atom to the epitope.
-
4,4-Difluorocyclohexanamine: To evaluate tolerance for additional fluorine substitutions.[5]
-
cis-4-Methylcyclohexanamine: To check for recognition of a different substituent at the same position.[6]
-
Aminocyclohexane: To confirm the importance of the substituent at the 4-position.
This protocol is designed as a self-validating system with built-in controls.
-
Antigen Coating:
-
Prepare a conjugate of cis-4-Fluorocyclohexanamine and a non-immunizing carrier protein (e.g., Ovalbumin, OVA, if the immunizing carrier was KLH) at 1-5 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6). Rationale: Using a different carrier for the coating antigen prevents the detection of antibodies raised against the immunizing carrier protein itself.
-
Add 100 µL/well to a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash plates 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS-T).[7] Rationale: Blocking prevents non-specific binding of the primary antibody to the plate surface.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Competitive Reaction:
-
Wash plates 3 times as in step 2.
-
In a separate dilution plate, prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant (competitors) in Assay Buffer (e.g., 1% BSA/PBS-T).
-
Add 50 µL/well of the standards or competitors to the coated plate.
-
Immediately add 50 µL/well of the anti-cis-4-Fluorocyclohexanamine antibody, diluted to a concentration that gives approximately 80-90% of the maximum signal (determined via a prior titration experiment).
-
Incubate for 1-2 hours at RT with gentle shaking.
-
-
Detection:
-
Wash plates 5 times to remove unbound antibody and competitors.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit-HRP), diluted in Assay Buffer.
-
Incubate for 1 hour at RT.
-
-
Signal Development:
-
Wash plates 5 times.
-
Add 100 µL/well of TMB substrate. Incubate in the dark at RT until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a four-parameter logistic (4PL) curve for the target analyte standard.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) for the target analyte and for each competitor that shows significant inhibition.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Competitor) x 100
-
Caption: Principle of the competitive ELISA for small molecule detection.
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR is a label-free technology that measures molecular interactions in real-time.[8] It provides not only equilibrium affinity data (Kᴅ) but also the kinetic rate constants for association (kₐ) and dissociation (kₑ). This level of detail is invaluable for distinguishing subtle differences in binding that might be missed by an endpoint assay like ELISA.
Experimental Rationale: For small molecule analysis, the antibody is typically immobilized on the sensor chip surface, and the small molecule analytes (the target and potential cross-reactants) are flowed over the surface.[9][10] A weak or transient interaction, characteristic of a cross-reactant, will exhibit a fast dissociation rate (high kₑ), which is clearly distinguishable from the slower dissociation of a specific, high-affinity interaction. This makes SPR a highly sensitive method for confirming specificity.[11]
-
Chip Preparation and Antibody Immobilization:
-
Use a sensor chip suitable for amine coupling (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Immobilize the anti-cis-4-Fluorocyclohexanamine antibody to the surface by injecting it at a concentration of 10-50 µg/mL in 10 mM Sodium Acetate buffer (pH 5.0). Aim for an immobilization level of ~2000-5000 Response Units (RU).
-
Deactivate any remaining active esters with an injection of 1 M Ethanolamine-HCl (pH 8.5).
-
-
Kinetic Analysis:
-
Prepare serial dilutions of the target analyte and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected Kᴅ.
-
Perform a multi-cycle kinetics experiment:
-
Inject a concentration of the analyte over the sensor surface for a defined association time (e.g., 120 seconds).
-
Flow running buffer over the surface for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the surface to remove all bound analyte using a pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0).
-
Repeat this cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.
-
-
-
Data Acquisition and Analysis:
-
Record the sensorgrams (RU vs. time) for each injection.
-
Process the data by subtracting the reference surface signal and the buffer injection signal (double referencing).
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants (kₐ, kₑ) and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).
-
Caption: General workflow for SPR-based kinetic analysis of antibody-hapten interactions.
Comparative Data Analysis and Interpretation
The data from both ELISA and SPR should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: Cross-Reactivity Determined by Competitive ELISA
| Compound | IC₅₀ (nM) | % Cross-Reactivity | Interpretation |
| cis-4-Fluorocyclohexanamine | 15.2 | 100% | Target Analyte |
| trans-4-Fluorocyclohexanamine | 850.6 | 1.8% | High stereospecificity for the cis isomer. |
| Cyclohexanamine | > 10,000 | < 0.15% | The fluorine atom is critical for recognition. |
| 4,4-Difluorocyclohexanamine | 2,150 | 0.7% | Antibody is specific to mono-fluorination. |
| cis-4-Methylcyclohexanamine | > 10,000 | < 0.15% | High specificity for fluorine over a methyl group. |
Note: Data are representative examples.
Table 2: Kinetic and Affinity Constants Determined by SPR
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kᴅ (M) | Interpretation |
| cis-4-Fluorocyclohexanamine | 1.2 x 10⁵ | 1.8 x 10⁻³ | 1.5 x 10⁻⁸ | High-affinity, specific interaction with slow dissociation. |
| trans-4-Fluorocyclohexanamine | 8.5 x 10³ | 7.2 x 10⁻² | 8.5 x 10⁻⁶ | ~560-fold lower affinity; much faster dissociation rate (kₑ). |
| Cyclohexanamine | No Binding Detected | N/A | N/A | Confirms fluorine is essential for binding. |
| 4,4-Difluorocyclohexanamine | 4.1 x 10³ | 9.5 x 10⁻² | 2.3 x 10⁻⁵ | ~1500-fold lower affinity; very weak and transient binding. |
Note: Data are representative examples.
Synthesizing the Results: The ELISA data provides a clear, quantitative measure of cross-reactivity, demonstrating that the antibody is highly specific for the target analyte. The SPR data corroborates these findings and provides deeper mechanistic insight. The significantly faster dissociation rate (kₑ) for the trans isomer, for instance, confirms a less stable binding complex, reinforcing the conclusion of high stereospecificity. The complete lack of binding for the non-fluorinated analog in SPR provides definitive evidence that the fluorine atom is a key component of the epitope.
Conclusion and Best Practices
Validating the specificity of antibodies against small molecules like cis-4-Fluorocyclohexanamine HCl is a non-negotiable step in the development of reliable immunoassays for regulated bioanalysis. A robust validation package should always include a comprehensive cross-reactivity assessment.
Key Takeaways:
-
Rational Hapten Design is Crucial: The immunogen design directly influences the specificity of the resulting antibodies.
-
Competitive ELISA is the Primary Tool: It is the most effective format for screening and quantifying cross-reactivity for small molecule haptens.
-
SPR Provides Orthogonal Confirmation: Real-time kinetic data from SPR offers invaluable insight into the strength and stability of antibody-antigen interactions, serving as a powerful method to confirm the specificity observed in ELISA.
-
A Panel of Relevant Competitors is Essential: The choice of molecules to test for cross-reactivity should be based on structural similarity and potential metabolites to rigorously challenge the antibody's specificity.[12]
By employing these complementary methodologies, researchers and drug development professionals can generate well-characterized antibodies, ensuring the development of specific, accurate, and reliable immunoassays that meet the stringent requirements of the pharmaceutical industry.
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- PubMed. (2025). Antibody cross-reactivity among alphaviruses in clinical practice.
- PubMed. (2018). Antibody Cross-Reactivity in Antivenom Research.
- Google Cloud. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
- Antibodies.com. (2024). ELISA: The Complete Guide.
- YouTube. (2021). Quick Tips: How to Choose Secondary Antibodies for Multiplex Western Blotting.
- PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- PubMed. (2007). Hapten design and indirect competitive immunoassay for parathion determination: correlation with molecular modeling and principal component analysis.
- NIH. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
- PubMed Central. (2018). Ten Basic Rules of Antibody Validation.
- PubMed Central. (n.d.). The effect of haptens on protein-carrier immunogenicity.
- Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- RSC Publishing. (n.d.). Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry.
- MDPI. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance.
- Santa Cruz Biotechnology. (n.d.). 4,4-Difluorocyclohexanamine Hydrochloride.
- Frontiers. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- MDPI. (2020). Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain.
- Hello Bio. (n.d.). Antibody Validation Guide.
- Sigma-Aldrich. (n.d.). ELISA Procedures.
- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
- YouTube. (2018). High Throughput Validation of Western Blotting Antibodies.
- NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
- PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.
- RSC Publishing. (n.d.). Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen - Journal of Materials Chemistry B.
- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- PubMed Central. (n.d.). Antibody validation.
- Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR).
- PubMed Central. (2020). Labeling Single Domain Antibody Fragments with Fluorine-18 Using 2,3,5,6-Tetrafluorophenyl 6-[18F]Fluoronicotinate Resulting in High Tumor to Kidney Ratios.
- Taylor & Francis Online. (2021). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens.
- PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride.
- FDA. (n.d.). Guidance for Industry.
- YouTube. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis.
- ChemicalBook. (2025). 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE.
- NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual.
- MDPI. (n.d.). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines.
- RSC Publishing. (2024). Methods and applications of noncompetitive hapten immunoassays.
- ChemRxiv. (n.d.). Antibody-inspired affinity measurements of fluorescein-linked small molecule ligands.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biosensingusa.com [biosensingusa.com]
- 12. hellobio.com [hellobio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
